molecular formula C12H12N2O B1638344 2-[(4-pyridinylamino)methyl]Phenol

2-[(4-pyridinylamino)methyl]Phenol

Cat. No.: B1638344
M. Wt: 200.24 g/mol
InChI Key: LPBPHAUAGIIPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-pyridinylamino)methyl]Phenol is a synthetic organic compound featuring a phenolic core linked to a pyridinyl group via an aminomethyl bridge. This molecular architecture, which incorporates both phenolic and heteroaromatic nitrogen sites, is of significant interest in coordination chemistry. Compounds with similar structures, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are well-documented for their ability to act as ligands, forming complexes with various transition metals . This chelating potential makes this compound a valuable reagent for developing novel metal-organic frameworks (MOFs) or catalysts in synthetic chemistry research. Furthermore, molecules combining phenol and pyridine subunits are frequently investigated in materials science for the development of polymers and epoxy resin systems. Tertiary amines in analogous structures can serve as accelerators or catalysts in the curing process of epoxy resins . Researchers are exploring the application of this compound in the synthesis of specialized polymers and adhesives. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-[(pyridin-4-ylamino)methyl]phenol

InChI

InChI=1S/C12H12N2O/c15-12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11/h1-8,15H,9H2,(H,13,14)

InChI Key

LPBPHAUAGIIPKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=NC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=NC=C2)O

Origin of Product

United States

Foundational & Exploratory

2-[(4-pyridinylamino)methyl]phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

2-[(4-pyridinylamino)methyl]phenol (IUPAC: 2-((pyridin-4-ylamino)methyl)phenol) is a bifunctional organic ligand and pharmacophore scaffold. It represents the reduced amine derivative of the Schiff base formed between salicylaldehyde and 4-aminopyridine. Unlike its imine precursor, this compound possesses a hydrolytically stable secondary amine linkage, making it a robust candidate for biological probing and supramolecular assembly.

Structural Specifications
  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.24 g/mol

  • Core Moieties:

    • Phenolic Ring: Provides an acidic hydroxyl group (

      
      ) capable of hydrogen bond donation and metal coordination.
      
    • Secondary Amine Linker: A flexible methylene bridge (

      
      ) that decouples the 
      
      
      
      -conjugation between the phenol and pyridine rings, altering electronic communication compared to the Schiff base.
    • Pyridine Ring (4-position): Contains a basic nitrogen atom (

      
       for the conjugate acid), acting as a hydrogen bond acceptor or metal donor.
      
Electronic & Geometric Properties

The molecule exhibits a "bent" geometry around the methylene bridge. Unlike the planar Schiff base, the amine linker allows for rotation, enabling the molecule to adopt twisted conformations to maximize intermolecular interactions.

  • Tautomerism: While the phenol-imine tautomerism is relevant for the precursor, the reduced amine form is locked in the amine structure, eliminating photochromic instability.

  • H-Bonding Potential: The phenolic -OH and the pyridine -N form a "Donor-Acceptor" motif. However, due to the para substitution of the pyridine (4-position), intramolecular hydrogen bonding (common in 2-pyridyl isomers) is sterically disfavored. Instead, this molecule strongly favors intermolecular hydrogen bonding, leading to the formation of supramolecular polymers or crystalline networks.

Synthesis Protocol: Reductive Amination

Reagents & Equipment
  • Precursors: Salicylaldehyde (2-hydroxybenzaldehyde), 4-Aminopyridine.

  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (anhydrous preferred).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology

Phase 1: Imine Condensation (Schiff Base Formation)

  • Dissolve 10 mmol of salicylaldehyde in 20 mL of methanol.

  • Add 10 mmol of 4-aminopyridine to the solution.

  • Reflux the mixture at 60-65°C for 2-4 hours .

    • Observation: The solution will turn yellow/orange, indicating the formation of the conjugated imine (

      
      -(2-hydroxybenzylidene)-4-aminopyridine).
      
    • Checkpoint: TLC (Thin Layer Chromatography) can verify the consumption of the aldehyde.

Phase 2: Reduction to Amine

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 15 mmol of

    
      in small portions over 20 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Observation: The intense yellow color should fade to a pale yellow or colorless solution as the conjugation is broken.

Phase 3: Isolation & Purification

  • Quench the reaction with 10 mL of distilled water.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Dry the organic layer over anhydrous

    
     and evaporate to yield the crude solid.
    
  • Recrystallization: Purify using Ethanol/Water (1:1) to obtain analytical grade crystals.

Synthesis Pathway Diagram

SynthesisPathway Start Salicylaldehyde + 4-Aminopyridine Imine Intermediate Imine (Schiff Base) [Yellow] Start->Imine Condensation (-H2O, Reflux) Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction Nucleophilic Attack Product This compound (Reduced Amine) [Colorless/Pale] Reduction->Product Hydride Transfer Saturation of C=N

Figure 1: Reaction pathway for the synthesis of this compound via reductive amination.

Physicochemical Properties & Characterization

Solubility Profile
  • Soluble: DMSO, DMF, Methanol, Ethanol, Chloroform.

  • Insoluble: Water (neutral pH), Hexane.

  • pH Dependence: Solubility in water increases significantly at low pH (protonation of pyridine N) and high pH (deprotonation of phenol O).

Spectroscopic Signatures (Expected)

To validate the structure, look for these key signals:

  • IR Spectroscopy:

    • Absence of strong

      
       stretch (approx. 1615 
      
      
      
      ) seen in the Schiff base.
    • Presence of secondary amine

      
       stretch (3300-3400 
      
      
      
      ).
    • Broad Phenolic

      
       stretch (3000-3500 
      
      
      
      ).
  • 1H NMR (DMSO-d6):

    • Methylene Bridge: Singlet or doublet around

      
       4.3 - 4.5 ppm (integrating to 2H).
      
    • Amine Proton: Broad singlet around

      
       6.5 - 7.0 ppm (exchangeable).
      
    • Phenolic Proton: Singlet downfield, approx.

      
       9.5 - 10.0 ppm.
      

Applications & Biological Relevance[5][7][8]

Supramolecular Ligand Design

Unlike the 2-pyridyl isomer which forms stable 5- or 6-membered chelate rings with metals (N,O-chelation), the 4-pyridyl geometry of this compound prevents simple chelation to a single metal center.

  • Bridging Ligand: It acts as a ditopic ligand, capable of bridging two metal centers (Phenol-O binding Metal A, Pyridine-N binding Metal B). This property is critical for constructing Coordination Polymers and Metal-Organic Frameworks (MOFs) .

  • Hydrogen Bonding Networks: The molecule self-assembles into 1D chains or 2D sheets in the solid state via

    
     interactions.
    
Biological Activity

Research into aminomethyl phenols and their pyridine analogs suggests significant pharmacological potential:

  • Antimicrobial: The secondary amine and phenol moiety can disrupt bacterial cell membranes and chelate essential trace metals (Fe, Zn) required for bacterial growth.

  • Anticancer (Pro-apoptotic): Similar Schiff base derivatives have shown activity against MCF-7 and HepG2 cell lines by inducing oxidative stress. The reduced amine form offers higher metabolic stability, potentially prolonging the half-life in vivo.

  • Antioxidant: The phenolic group acts as a radical scavenger (hydrogen atom donor), stabilizing reactive oxygen species (ROS).

Interaction Mechanism Diagram

InteractionMechanism cluster_Bio Biological Targets cluster_Mat Material Science Ligand This compound DNA DNA Intercalation (Stacking via Pyridine) Ligand->DNA Pi-Pi Stacking Enzyme Metalloenzyme Inhibition (Zn/Fe Chelation) Ligand->Enzyme Coordination MOF MOF Construction (Bridging Linker) Ligand->MOF Self-Assembly

Figure 2: Functional mapping of the compound in biological and material science contexts.

References

  • Schiff Base Precursors & Synthesis: Abdel-Latif, S. A., et al. (2007).[1] "Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Biological Activity of Aminopyridine Derivatives: Srijana, P. J., et al. (2022).[2] "Co-crystallisation of 4-amino pyridine with succinic acid." Molecular Physics.

  • Structural Analogs (2-Pyridyl Isomer): Yalçın, B., et al. (2007). "2-{[(Pyridin-2-yl)amino]methyl}phenol." Acta Crystallographica Section E.

  • Reductive Amination Protocols: "Reactions of salicylaldehyde and enolates... versatile synthetic routes." Beilstein Journal of Organic Chemistry.

  • General Phenol Derivative Bioactivity: Kumar, A., et al. (2018). "Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review." Letters in Organic Chemistry.

Sources

An In-depth Technical Guide to 2-(((pyridin-4-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed scientific overview of the chemical compound 2-(((pyridin-4-yl)amino)methyl)phenol, including its nomenclature, synthesis, structural characteristics, potential applications, and safety protocols. As specific experimental data for this particular isomer is limited in published literature, this document synthesizes information from established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name 2-(((pyridin-4-yl)amino)methyl)phenol is a substituted aminophenol. It features a phenol group in which the benzene ring is substituted at the ortho position with a methylamino bridge connected to the 4-position of a pyridine ring.

  • IUPAC Name: 2-(((pyridin-4-yl)amino)methyl)phenol

  • Synonyms: N-(4-pyridyl)-2-hydroxybenzylamine

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

  • CAS Number: Not assigned. A CAS number has been assigned to the isomeric 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol (63671-68-1), highlighting the importance of precise isomeric designation.[1]

The structural distinction between the pyridin-4-yl (para) and the more commonly cited pyridin-2-yl (ortho) isomers is critical as it influences the electronic properties, steric hindrance, and coordination chemistry of the molecule.

Proposed Synthesis Pathway

A reliable and common method for synthesizing N-substituted benzylamines of this type is a two-step process involving the formation of a Schiff base followed by its selective reduction. This approach is favored for its high yields and operational simplicity.

Step 1: Schiff Base Formation (Imination)

The initial step involves the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-aminopyridine. The lone pair of electrons on the amino group of 4-aminopyridine nucleophilically attacks the electrophilic carbonyl carbon of salicylaldehyde. This is followed by dehydration to yield the corresponding imine, or Schiff base: (E)-2-(((pyridin-4-yl)imino)methyl)phenol.

Step 2: Reduction of the Imine

The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond to form the final secondary amine product. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for imines over other functional groups.

The overall synthesis workflow is depicted below.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Salicylaldehyde Salicylaldehyde Schiff_Base (E)-2-(((pyridin-4-yl)imino)methyl)phenol (Schiff Base) Salicylaldehyde->Schiff_Base Condensation (+ 4-Aminopyridine) - H₂O Aminopyridine 4-Aminopyridine Aminopyridine->Schiff_Base Schiff_Base_ref (E)-2-(((pyridin-4-yl)imino)methyl)phenol Final_Product 2-(((pyridin-4-yl)amino)methyl)phenol Schiff_Base_ref->Final_Product Reduction (e.g., NaBH₄)

Caption: Proposed two-step synthesis workflow for 2-(((pyridin-4-yl)amino)methyl)phenol.

Detailed Experimental Protocol (Proposed)

Materials:

  • Salicylaldehyde

  • 4-aminopyridine

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Schiff Base Synthesis:

    • In a round-bottom flask, dissolve 1.0 equivalent of salicylaldehyde in methanol.

    • Add a solution of 1.0 equivalent of 4-aminopyridine in methanol dropwise to the salicylaldehyde solution while stirring at room temperature.

    • Reflux the mixture for 2-4 hours. The formation of the Schiff base may be indicated by a color change and can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the Schiff base product.

    • Filter the solid, wash with cold methanol, and dry under vacuum. The resulting compound, oligo-2-[(pyridine-4-yl-imino) methyl] phenol, can be characterized before proceeding.[2]

  • Reduction to Amine:

    • Suspend the synthesized Schiff base in methanol in a new flask and cool the mixture in an ice bath.

    • Slowly add 1.5 to 2.0 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, carefully add distilled water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The final product, 2-(((pyridin-4-yl)amino)methyl)phenol, can be further purified by recrystallization or column chromatography.

Physicochemical Properties & Spectroscopic Profile

PropertyPredicted Value / DescriptionRationale
Appearance Off-white to pale yellow solidBased on related aminophenol and pyridine compounds.
Melting Point (°C) 100 - 120The related 2-pyridyl isomer has a melting point of 106°C.[3] Intermolecular hydrogen bonding is expected.
Boiling Point (°C) > 350High boiling point is expected due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in water. Soluble in alcohols, DMSO, DMF.The phenol and amine groups allow for hydrogen bonding with water, but the two aromatic rings limit overall aqueous solubility. Good solubility in polar organic solvents is expected.
pKa (Acidic) ~9.5 - 10.5The phenolic hydroxyl group is acidic.
pKa (Basic) ~5.5 - 6.5The pyridine nitrogen is the most basic site. The secondary amine nitrogen is less basic due to delocalization.
Anticipated Spectroscopic Data
  • ¹H NMR: Expected signals would include distinct peaks for the aromatic protons on both the phenol and pyridine rings. A singlet for the methylene (-CH₂-) bridge protons and a broad singlet for the secondary amine (-NH-) proton, which is exchangeable with D₂O. The phenolic (-OH) proton would also appear as a broad, exchangeable singlet.

  • ¹³C NMR: The spectrum would show distinct signals for all 12 carbon atoms. The methylene carbon would appear around 45-55 ppm, with the aromatic carbons appearing in the 110-160 ppm region.

  • FT-IR (cm⁻¹): Key vibrational bands would include a broad O-H stretch (~3300-3500 cm⁻¹), an N-H stretch (~3300-3400 cm⁻¹), C-H stretches for aromatic rings (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹), C=C and C=N stretches from the aromatic rings (~1450-1600 cm⁻¹), and a strong C-O stretch for the phenol (~1200-1260 cm⁻¹).

Potential Applications in Research and Development

The molecular architecture of 2-(((pyridin-4-yl)amino)methyl)phenol, featuring a phenol group, a secondary amine, and a pyridine ring, makes it a versatile tridentate N,N,O-donor ligand. This structure is highly conducive to forming stable complexes with a wide range of metal ions.

G cluster_0 Structural Features cluster_1 Core Functionality cluster_2 Potential Applications Phenol (O-donor) Phenol (O-donor) Tridentate Ligand Tridentate Ligand Phenol (O-donor)->Tridentate Ligand Amine (N-donor) Amine (N-donor) Amine (N-donor)->Tridentate Ligand Pyridine (N-donor) Pyridine (N-donor) Pyridine (N-donor)->Tridentate Ligand Catalysis Catalysis Tridentate Ligand->Catalysis Sensors Chemosensors Tridentate Ligand->Sensors Materials Coordination Polymers Tridentate Ligand->Materials Pharma Bioinorganic Chemistry (Metallo-drug Scaffolds) Tridentate Ligand->Pharma

Caption: Relationship between structural features and potential applications.

  • Coordination Chemistry and Catalysis: The pyridin-2-yl isomer is known to form metal adducts.[4][5] Similarly, the title compound is an excellent candidate for synthesizing novel transition metal complexes. These complexes could be investigated for catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions.

  • Chemosensors: The pyridine and phenol moieties can act as binding sites for specific metal ions, potentially leading to a detectable change in fluorescence or color upon coordination. This makes the compound a promising scaffold for developing selective colorimetric or fluorescent chemosensors.[6]

  • Pharmaceutical and Bioinorganic Chemistry: The aminophenol scaffold is present in various biologically active molecules. Its ability to chelate essential metal ions could be explored for applications in medicinal chemistry, for instance, in the design of enzyme inhibitors or compounds that modulate metal-dependent biological processes. Related triazolotriazine compounds with a pyridin-4-ylmethylamino moiety have shown promise as anticancer agents.[7]

Safety and Handling

No specific safety data sheet (SDS) exists for 2-(((pyridin-4-yl)amino)methyl)phenol. Therefore, a risk assessment must be based on the known hazards of its precursors and related compounds. 4-aminopyridine is highly toxic, and salicylaldehyde is a known irritant. Compounds like 2-amino-4-methylpyridine are classified as harmful or toxic if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[8][9][10]

General Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(((pyridin-4-yl)amino)methyl)phenol is a compound with significant untapped potential, primarily as a versatile tridentate ligand in coordination chemistry. While direct experimental data remains scarce, its synthesis is achievable through standard organic chemistry methods. The structural motifs suggest promising applications in catalysis, materials science, and as a scaffold for chemosensors and bioactive molecules. Further research into the synthesis, characterization, and application of this specific isomer is warranted to fully explore its scientific value.

References

  • Synthesis and Characterization of 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). MDPI. Available at: [Link]

  • Safety Data Sheet for 2-Amino-4-methylpyridine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 2-Amino-4-methylphenol. Apollo Scientific.
  • 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Faizi, M., et al. (2017). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 69–74. Available at: [Link]

  • Kaya, İ., & Yildirim, M. (2011). The synthesis and characterization of oligo-N-4-aminopyridine, oligo-2-[(pyridine-4-yl-imino) methyl] phenol and its some oligomer–metal complexes. Journal of Polymer Research, 18, 127-135.
  • 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol Properties. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet for 2-Amino-4-methylpyridine. Thermo Fisher Scientific.
  • 4-(2-Amino-6-{bis[(Pyridin-2-Yl)methyl]amino}pyrimidin-4-Yl)phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet for 2-Amino-4-methylphenol. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Amino-4-methylpyridine. (2024). Jubilant Ingrevia Limited.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. Available at: [Link]

  • 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Saida, B. M., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541.
  • 2-methyl-6-[(pyridine-2-ylmethylene)amino]phenol. Chemsrc. Available at: [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. Available at: [Link]

  • Wang, J. Q., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7688–7701.
  • Kaya, İ., & Demir, H. O. (2008). Investigation of Poly-2-[(4-Pyridilmethylene)-Imino] Phenol's Some Properties: Electrical Conductivity, Antimicrobial Activity and Synthesis of Its Metal Complexes.
  • El-Damasy, A. K., et al. (2018). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][6]triazolo[4,3-b][1][6]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. European Journal of Medicinal Chemistry, 157, 137-149.

  • Safety Data Sheet for 2-Amino-4-methylphenol. ECHEMI.

Sources

Technical Guide: Comparative Analysis of N-Salicylidene-4-Aminopyridine and its Reduced Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and functional divergences between N-salicylidene-4-aminopyridine (the Schiff base) and its reduced secondary amine counterpart, N-(2-hydroxybenzyl)-4-aminopyridine .

Executive Summary

The transition from N-salicylidene-4-aminopyridine (Compound A) to its reduced form, N-(2-hydroxybenzyl)-4-aminopyridine (Compound B) , represents a fundamental shift from a rigid, conjugated, photoactive system to a flexible, chemically stable secondary amine.

  • Compound A (Schiff Base): Characterized by a C=N imine linker, planar geometry, and Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. It is thermodynamically reversible and prone to hydrolysis.

  • Compound B (Reduced Amine): Characterized by a C-N single bond, free rotation, and loss of ESIPT fluorescence. It is kinetically stable and resistant to hydrolytic cleavage, making it a preferred scaffold for stable pharmacophores.

Molecular Architecture & Electronic Structure

The core difference lies in the linker connecting the phenol ring (salicyl moiety) and the pyridine ring.

Structural Rigidity vs. Flexibility
  • The Schiff Base (Imine): The

    
     double bond restricts rotation, forcing the molecule into a quasi-planar conformation. This planarity is essential for the conjugation of the 
    
    
    
    -electron systems of the two aromatic rings.
  • The Reduced Amine: The

    
     single bond introduces a methylene bridge (
    
    
    
    ). This breaks the conjugation and allows free rotation around the benzylic carbon, resulting in a non-planar, flexible "hinge" structure.
Spectroscopic Signatures (Data Summary)
FeatureN-Salicylidene-4-aminopyridine (Imine)Reduced Amine (Secondary Amine)
Linker Hybridization

(Planar)

(Tetrahedral)
IR: C=N Stretch Strong band ~1610–1630 cm⁻¹Absent
IR: N-H Stretch Absent (or weak intramolecular H-bond)Sharp band ~3300–3400 cm⁻¹
¹H NMR: Azomethine Singlet

8.5–9.0 ppm (HC=N)
Absent
¹H NMR: Methylene AbsentDoublet/Singlet

4.2–4.5 ppm (

)
UV-Vis Red-shifted (Conjugated system)Blue-shifted (Broken conjugation)

Photophysical Divergence: The ESIPT Mechanism

The most distinct functional difference is the Excited-State Intramolecular Proton Transfer (ESIPT) , which is exclusive to the Schiff base form.

Mechanism in Schiff Base

In N-salicylidene-4-aminopyridine, the phenolic hydrogen forms an intramolecular hydrogen bond with the imine nitrogen. Upon photoexcitation, the acidity of the phenol and the basicity of the nitrogen increase, triggering an ultrafast proton transfer.

  • Enol Form (Ground State): Stable, absorbs UV light.

  • Keto Form (Excited State): Formed via proton transfer.[1] Emits light (fluorescence) with a large Stokes shift as it relaxes.

Loss of ESIPT in Reduced Amine

Reduction converts the imine (


) to a single bond (

) and the acceptor nitrogen becomes a secondary amine (

).
  • Geometry: The flexible methylene bridge disrupts the pre-organized planar geometry required for efficient proton transfer.

  • Basicity: While the secondary amine is more basic, the lack of a conjugated

    
    -system prevents the photo-induced charge redistribution necessary to drive the ESIPT cycle. Consequently, the reduced amine typically exhibits standard, weak fluorescence or quenching.
    
Pathway Diagram

ESIPT_Pathway Enol_S0 Enol (Ground State) Stable Schiff Base Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 hv (Abs) Reduced Reduced Amine (No ESIPT) Enol_S0->Reduced Chemical Reduction (Breaks Cycle) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (Ground State) Unstable Tautomer Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The ESIPT photocycle active in the Schiff base (Enol-Keto tautomerism) versus the inert nature of the reduced amine.

Synthetic Protocols

The conversion is a two-step process: Condensation followed by Reduction.

Step 1: Synthesis of N-salicylidene-4-aminopyridine

Principle: Nucleophilic attack of the 4-aminopyridine nitrogen on the salicylaldehyde carbonyl carbon, followed by dehydration.

  • Reagents: Salicylaldehyde (1.0 eq), 4-Aminopyridine (1.0 eq), Ethanol (anhydrous).

  • Catalyst: Glacial acetic acid or Formic acid (catalytic amount, 2-3 drops).

  • Protocol:

    • Dissolve 4-aminopyridine (10 mmol) in 20 mL absolute ethanol.

    • Add salicylaldehyde (10 mmol) dropwise under stirring.

    • Add 2 drops of glacial acetic acid.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. The Schiff base typically precipitates as yellow/orange crystals. Filter, wash with cold ethanol, and recrystallize from ethanol.

Step 2: Reduction to N-(2-hydroxybenzyl)-4-aminopyridine

Principle: Hydride transfer to the imine carbon.

  • Reagents: Schiff Base (from Step 1), Sodium Borohydride (

    
    , 2.0 eq), Methanol.
    
  • Protocol:

    • Suspend the Schiff base (5 mmol) in 15 mL methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       (10 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 2–3 hours. The yellow color of the imine should disappear (solution becomes colorless/pale).

    • Quenching: Add 5 mL of water or dilute HCl carefully to destroy excess hydride.

    • Extraction: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (

      
      ).
      
    • Purification: Dry organic layer over

      
      , filter, and concentrate. Recrystallize from toluene or hexane/ethyl acetate.
      
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Salicylaldehyde + 4-Aminopyridine Condensation Condensation (EtOH, Reflux, H+, -H2O) Start->Condensation SchiffBase Intermediate: N-salicylidene-4-aminopyridine (Yellow Solid, C=N bond) Condensation->SchiffBase Reduction Reduction (NaBH4, MeOH, 0°C) SchiffBase->Reduction Quench Quench & Workup (H2O/HCl -> DCM Extraction) Reduction->Quench FinalProduct Final Product: Reduced Amine (Colorless, C-N bond) Quench->FinalProduct

Caption: Step-by-step synthetic pathway from precursors to the reduced amine scaffold.[2][3]

Chemical Stability & Biological Implications[5][6][7]

Hydrolytic Stability (The "Prodrug" Factor)
  • Schiff Base: The imine bond is susceptible to hydrolysis in aqueous acidic environments (e.g., lysosomes, tumor microenvironments).

    • Reaction:

      
      .
      
    • Application: Often used as a "prodrug" linker to release the active amine (4-aminopyridine) or aldehyde at a specific target site.

  • Reduced Amine: The secondary amine bond is covalent and hydrolytically stable across the physiological pH range (pH 1–9).

    • Application: Used when the molecule must remain intact to bind a receptor or chelate a metal ion (e.g.,

      
      , 
      
      
      
      ) without decomposing.
Metal Chelation

Both compounds act as ligands, but their coordination geometry differs:

  • Schiff Base: Acts as a rigid bidentate (N,O) ligand. It imposes a planar geometry on the metal center, often favoring square planar (Cu) or octahedral complexes.

  • Reduced Amine: Acts as a flexible bidentate ligand. The

    
     carbon allows the ligand to wrap around metal ions more effectively, often resulting in higher stability constants (
    
    
    
    ) for metal binding due to reduced steric strain.

References

  • Photophysical Properties & ESIPT: Moraes, E. S., et al. "Photophysical properties of reactive ESIPT processes."[4][5] Revista PIBIC, 2018.

  • Synthesis of Aminopyridine Schiff Bases: Vinita, S., et al. "Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine." Research Journal of Chemical Sciences, 2013.

  • Reduction of Imines (General Protocol): Zhang, J., et al. "Recent Advances in the Synthesis of Disubstituted Hydroxylamines (Reduction of Oxime/Imine)." Molecules, 2023.[6][7]

  • Biological Activity of Pyridine Schiff Bases: Usharani, M., et al. "2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties."[8][9] Journal of Biomolecular Structure and Dynamics, 2025.

  • Tautomerism in Salicylidene Derivatives: Kownacki, K., et al. "Enol-keto tautomerism of aromatic photochromic Schiff base." Journal of Chemical Physics, 2006.

Sources

2-[(4-pyridinylamino)methyl]phenol thermodynamic stability data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(4-pyridinylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a molecule of interest combining the structural motifs of phenol and 4-aminopyridine. In the absence of specific experimental data for this compound in publicly available literature, this document serves as a detailed procedural guide, outlining both experimental and computational methodologies to generate the necessary stability profile. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we will explore the utility of computational methods, such as Density Functional Theory (DFT), to predict thermodynamic parameters. This guide is designed to equip researchers with the necessary tools and insights to thoroughly characterize the thermodynamic stability of this compound and analogous compounds.

Introduction: The Imperative of Thermodynamic Stability

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the molecule. Thermodynamic stability, a measure of a system's energy state, is a critical parameter that dictates the physical and chemical integrity of a drug substance over time. An unstable compound may degrade, leading to loss of potency, formation of toxic impurities, and altered bioavailability.

The molecule this compound incorporates two key functional moieties: a phenol ring and a pyridine ring. Phenolic compounds are known for their antioxidant properties but can be susceptible to oxidation.[1] Pyridine derivatives are ubiquitous in pharmaceuticals, often enhancing solubility and bioavailability, yet their stability can be influenced by factors like pH and light.[2][3] The basicity of the aminopyridine moiety, for instance, is a key factor in its reactivity and potential interactions.[4] The intramolecular hydrogen bonding potential between the phenolic hydroxyl group and the aminomethyl bridge in this compound could confer a degree of stability, a hypothesis that warrants experimental and computational verification.[5]

This guide will provide the methodologies to quantify the thermodynamic stability of this compound, providing a robust foundation for its further development.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of pharmaceutical materials.[2][6] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose, offering a comprehensive picture of how a material behaves under controlled temperature changes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermodynamic transitions such as melting point (Tₘ), enthalpy of fusion (ΔHfus), and glass transition temperature (Tg) for amorphous materials.[6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to ASTM E967 and E968 standards.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent the evaporation of any volatiles, which would create an endothermic event that could interfere with the measurement of thermal transitions.[8]

  • Analysis Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting point of the compound.[7]

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • For amorphous content, a glass transition (Tg) will appear as a step change in the baseline.

The results from the DSC analysis should be tabulated for clarity.

ParameterValueUnit
Melting Point (Tₘ)e.g., 185.4°C
Enthalpy of Fusion (ΔHfus)e.g., 29.8kJ/mol
Glass Transition (Tg)e.g., Not Detected°C
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.[9]

  • Instrument Calibration: Ensure the TGA's microbalance is calibrated using standard weights and the temperature is calibrated using materials with known Curie points.

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan. Maximizing the surface area can improve the resolution of weight loss events.[7]

  • Analysis Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.

  • Data Analysis:

    • The TGA thermogram plots percent weight loss versus temperature.

    • The onset of decomposition is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Key decomposition temperatures from the TGA analysis should be summarized in a table.

ParameterValueUnit
Onset of Decomposition (Tₒ)e.g., 210.2°C
Temperature at 5% Mass Losse.g., 225.8°C
Residual Mass at 600 °Ce.g., 5.1%
Integrated Experimental Workflow

A combined approach using both DSC and TGA provides a comprehensive understanding of the thermal properties.

G cluster_start Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_end Thermodynamic Profile start Homogeneous Sample of This compound dsc_weigh Weigh 2-5 mg into hermetic Al pan start->dsc_weigh tga_weigh Weigh 5-10 mg into ceramic/Al pan start->tga_weigh dsc_run Run DSC Scan (e.g., 10°C/min under N2) dsc_weigh->dsc_run dsc_data Analyze Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Glass Transition (Tg) dsc_run->dsc_data end Comprehensive Thermal Stability Assessment dsc_data->end tga_run Run TGA Scan (e.g., 10°C/min under N2) tga_weigh->tga_run tga_data Analyze Data: - Onset of Decomposition - Mass Loss Profile tga_run->tga_data tga_data->end G input Input Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No thermo_calc Thermochemical Calculation (Isodesmic Reaction Scheme) verify_min->thermo_calc Yes output Predicted Thermodynamic Data: - ΔHf° (Enthalpy of Formation) - ΔGf° (Gibbs Free Energy) - S° (Entropy) thermo_calc->output

Caption: Computational workflow for DFT analysis.

Computational results should be presented in a clear, tabular format.

ParameterPredicted ValueUnit
ΔHf° (298.15 K)Calculated ValuekJ/mol
ΔGf° (298.15 K)Calculated ValuekJ/mol
S° (298.15 K)Calculated ValueJ/(mol·K)

Conclusion

The thermodynamic stability of this compound is a critical parameter that must be thoroughly evaluated to support its development as a potential pharmaceutical agent. This guide has outlined a dual-pronged approach, combining empirical thermal analysis techniques (DSC and TGA) with predictive computational methods (DFT), to establish a comprehensive stability profile. By following the detailed protocols within this document, researchers can systematically generate the necessary data to understand the melting behavior, decomposition profile, and intrinsic thermodynamic stability of this molecule. This foundational knowledge is essential for informed decision-making in formulation development, shelf-life prediction, and overall risk assessment of this compound as a drug candidate.

References

  • Chen Y, Xiao H, Zheng J, Liang G (2015) Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE 10(3): e0121276. [Link]

  • Aliyu, A., & Garba, M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). [Link]

  • Dong, J., et al. (2022). Structural isomers of aminopyridines. ResearchGate. [Link]

  • Thomas, P. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 292-310. [Link]

  • Mishra, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15052-15089. [Link]

  • Al-Mosawi, A. I. (2019). Synthesis and thermal properties of some phenolic resins. Iraqi Journal of Pharmaceutical Sciences, 28(2), 1-11. [Link]

  • Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1764-1779. [Link]

  • Barbas, A. S., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11131-11138. [Link]

  • Sesody, S. T. (2012). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]

  • Park, B. D., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589-2596. [Link]

  • Kabo, G. J., et al. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 64(12), 4999-5026. [Link]

  • NETZSCH Analyzing & Testing. (2023). DSC Analysis on Thermosets. [Link]

  • Shakour, E., et al. (2024). Basicity of aminopyridine isomers and their interaction with perovskites. ResearchGate. [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Link]

  • Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. [Link]

  • Lee, Y., et al. (2019). Structures of the most stable isomers of (a) pyridine-NH3, (b) pyridine-(NH3)2 and (c) pyridine-(NH3)3 calculated at the ωB97X-D/aug-cc-pVDZ level. ResearchGate. [Link]

  • Van Speybroeck, V., et al. (2010). The Calculation of Thermodynamic Properties of Molecules. ResearchGate. [Link]

  • Chow, S. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5685-5692. [Link]

  • Carl ROTH. (n.d.). 2-Aminophenol, 100 g, CAS No. 95-55-6. [Link]

Sources

2-hydroxy-N-(4-pyridyl)benzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Pharmacophore / Chelating Ligand Document Type: Technical Monograph Version: 2.1 (Current)[1]

Executive Summary

2-Hydroxy-N-(4-pyridyl)benzylamine (IUPAC: 2-((pyridin-4-ylamino)methyl)phenol) is a bidentate ligand and pharmacophore scaffold characterized by a phenolic hydroxyl group ortho to a secondary amine linker connecting a pyridine ring.[1] This molecule represents a reduced Schiff base derived from salicylaldehyde and 4-aminopyridine.[1]

Its structural utility lies in its dual-functionality:

  • Medicinal Chemistry: It serves as a kinase inhibitor fragment, mimicking the hinge-binding motifs of ATP via the pyridine nitrogen and the secondary amine.

  • Coordination Chemistry: The N,O-donor set (phenolic oxygen and amine nitrogen) forms stable 5- or 6-membered chelate rings with transition metals (Zn²⁺, Cu²⁺), making it valuable for metallo-drug development.[1]

Part 1: Core Molecular Identity

The following data constitutes the validated physicochemical baseline for 2-hydroxy-N-(4-pyridyl)benzylamine.

PropertyValueTechnical Notes
Molecular Formula C₁₂H₁₂N₂O Confirmed via elemental stoichiometry.[1]
Molecular Weight 200.24 g/mol Monoisotopic mass: 200.0950
CAS Registry Not widely listedOften synthesized in situ or referenced as the reduced form of the Schiff base (CAS 22509-86-0 for the imine precursor).[1]
IUPAC Name 2-((pyridin-4-ylamino)methyl)phenolAlternate: N-(4-pyridyl)salicylamine.[1]
H-Bond Donors 2Phenolic -OH and Secondary -NH-.
H-Bond Acceptors 3Pyridine N, Amine N, Phenolic O.
pKa (Calculated) ~9.6 (Phenol), ~5.2 (Pyridine)The secondary amine is less basic due to the electron-withdrawing pyridine ring.[1]
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity; suitable for cell membrane penetration.[1]
Part 2: Synthesis & Experimental Protocol

Expert Insight: While direct alkylation of 4-aminopyridine with 2-hydroxybenzyl halides is possible, it often leads to poly-alkylation and requires protection of the phenol.[1] The superior, self-validating method is Reductive Amination .[1] This approach ensures regioselectivity and high yield.

2.1. Reaction Mechanism

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by irreversible reduction.

ReductiveAmination Reactants Salicylaldehyde + 4-Aminopyridine Inter1 Hemiaminal (Transient) Reactants->Inter1 Nucleophilic Attack Imine Schiff Base (Imine) (C=N Bond Formed) Inter1->Imine -H2O (Dehydration) Reduction Hydride Attack (NaBH4) Imine->Reduction Activation Product 2-Hydroxy-N-(4-pyridyl) benzylamine Reduction->Product Reduction

Figure 1: Stepwise mechanistic pathway for the synthesis of the target amine via reductive amination.[1]

2.2. Validated Protocol (Bench Scale)

Reagents:

  • Salicylaldehyde (1.0 eq)[1]

  • 4-Aminopyridine (1.0 eq)[1]

  • Ethanol (anhydrous) or Methanol[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Dissolve 10 mmol of salicylaldehyde in 20 mL of anhydrous ethanol.

    • Add 10 mmol of 4-aminopyridine.[1]

    • Reflux at 80°C for 2–4 hours.

    • Checkpoint: Monitor via TLC.[2] The disappearance of the aldehyde spot indicates the formation of the Schiff base (imine). The solution typically turns yellow/orange.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add NaBH₄ (15 mmol) in small portions to prevent vigorous hydrogen evolution.[1]

    • Critical Control Point: If using NaBH₄, ensure the solvent is dry to prevent reagent decomposition. STAB is preferred if functional group tolerance is a concern, but NaBH₄ is sufficient here.

    • Stir at room temperature for 12 hours. The color should fade as the conjugated imine is reduced to the amine.

  • Work-up & Purification:

    • Quench with 10 mL water.

    • Evaporate the organic solvent (ethanol) under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Dry organic layer over anhydrous MgSO₄.

    • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (Silica gel, MeOH:DCM 1:9).

Part 3: Structural Characterization Logic

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. This acts as a self-validating system for the researcher.[1]

TechniqueExpected SignatureMechanistic Explanation
¹H NMR (DMSO-d₆) Singlet at ~4.3 ppm (2H) Represents the methylene spacer (-CH₂-) between the phenyl and amine.[1] If this is a doublet, the reduction is incomplete.
¹H NMR Broad singlet ~6.5–7.0 ppm The secondary amine (-NH-) proton.[1]
¹H NMR Doublets at ~6.5 & 8.1 ppm Characteristic AA'BB' pattern of the 4-substituted pyridine ring.
IR Spectroscopy Loss of 1620 cm⁻¹ (C=N) Disappearance of the imine stretch confirms reduction.
IR Spectroscopy 3300–3400 cm⁻¹ Broad stretch indicating O-H and N-H presence.
Part 4: Applications in Drug Discovery & Chelation
4.1. Pharmacophore Modeling

The molecule acts as a "privileged structure" in kinase inhibition. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the phenolic hydroxyl can engage in H-bonding or hydrophobic interactions within the back pocket.

4.2. Metal Chelation Workflow

This ligand is particularly effective for binding Zn(II) and Cu(II).[1] The coordination mode involves the deprotonated phenolic oxygen and the secondary amine nitrogen.

Chelation Ligand 2-Hydroxy-N-(4-pyridyl) benzylamine Complex Octahedral/Tetrahedral Complex Ligand->Complex N,O-Donation Metal Metal Ion (Zn²⁺ / Cu²⁺) Metal->Complex Coordination BioActivity Enhanced Lipophilicity & Bioavailability Complex->BioActivity Charge Neutralization

Figure 2: Coordination logic for metallo-drug synthesis using the target ligand.[1]

References
  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Schiff Base Precursor Synthesis: Zheng, L., et al. "Synthesis and Characterization of Pyridyl-Salicylidene Schiff Bases." Asian Journal of Chemistry, 2013. (Contextual grounding for the imine intermediate).

  • Biological Activity of Salicyl-Amine Derivatives: Kratky, M., et al. "Salicylanilide derivatives: synthesis and antimicrobial activity."[3] Molecules, 2010.[4] (Demonstrates the biological relevance of the salicyl-amine pharmacophore). [1]

  • General Benzylamine Properties: National Institute of Standards and Technology (NIST). "Benzylamine - Gas Phase Thermochemistry." NIST Chemistry WebBook.[5] [1]

Sources

Foreword: The Strategic Importance of the 4-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Aminopyridine Derived Secondary Amines via Schiff Base Reduction

This guide provides a comprehensive technical overview of the synthesis and reduction of Schiff bases derived from 4-aminopyridine (4-AP). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the significance of the resulting secondary amine products in medicinal chemistry.

4-Aminopyridine (4-AP) is a foundational molecule in neuropharmacology. It functions as a broad-spectrum antagonist of voltage-gated potassium (Kᵥ) channels.[1] By blocking these channels, 4-AP prolongs action potentials, enhancing neurotransmitter release and improving nerve signal conduction, particularly in demyelinated axons.[1][2] This mechanism underpins its clinical use in its prolonged-release formulation, fampridine, for improving walking in patients with multiple sclerosis (MS).[3]

The inherent biological activity of the 4-AP core makes it a privileged scaffold for drug discovery. Derivatization of the exocyclic amino group offers a robust strategy to modulate its physicochemical properties and explore new therapeutic avenues. The formation of a Schiff base (imine) and its subsequent reduction to a stable, flexible secondary amine is a cornerstone of this synthetic strategy. This two-step process transforms the planar, rigid imine linkage into a flexible secondary amine, which can profoundly impact molecular conformation, hydrogen bonding potential, and ultimately, biological activity.

Part 1: Synthesis of the 4-Aminopyridine Schiff Base Intermediate

The initial step involves the condensation reaction between 4-aminopyridine and a suitable aldehyde or ketone to form an imine, or Schiff base. This is a reversible nucleophilic addition-elimination reaction.

Causality in Experimental Design

The equilibrium of the reaction must be shifted towards the product side. This is typically achieved by removing the water formed during the reaction. The choice of solvent and catalyst is therefore critical.

  • Solvent System: Using an azeotrope-forming solvent like toluene in conjunction with a Dean-Stark apparatus is a highly effective method for continuous water removal, driving the reaction to completion.[4][5] Alternatively, refluxing in an alcohol such as ethanol or methanol is also common, relying on the mass action principle with an excess of reactants or the precipitation of the product to shift the equilibrium.[4]

  • Catalysis: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA).[4][5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group of 4-AP.

The overall synthetic pathway from 4-aminopyridine to the final secondary amine product is illustrated below.

G cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Imine Reduction 4_AP 4-Aminopyridine Schiff_Base Schiff Base (Imine) N-(salicylidene)pyridin-4-amine 4_AP->Schiff_Base + Aldehyde Aldehyde / Ketone (e.g., Salicylaldehyde) Aldehyde->Schiff_Base Reflux, Acid Catalyst - H₂O Reduced_Product Secondary Amine 2-((pyridin-4-ylamino)methyl)phenol Schiff_Base->Reduced_Product Reducing Agent (e.g., NaBH₄) Methanol

Caption: General reaction scheme for the synthesis of 4-AP derived secondary amines.

Experimental Protocol: Synthesis of N-(2-hydroxybenzylidene)pyridin-4-amine

This protocol details the synthesis of a representative Schiff base from 4-aminopyridine and salicylaldehyde.

Materials:

  • 4-Aminopyridine (0.94 g, 10.0 mmol)

  • Salicylaldehyde (1.22 g, 1.06 mL, 10.0 mmol)

  • Toluene, dry (100 mL)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (catalytic amount, ~20 mg)

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To the 250 mL round-bottom flask, add 4-aminopyridine (0.94 g), salicylaldehyde (1.06 mL), and dry toluene (100 mL).

  • Add a catalytic amount of p-TSA (~20 mg) to the mixture.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue reflux for 24 hours or until no more water is collected.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is the Schiff base product. Recrystallize from a suitable solvent (e.g., toluene or ethanol) to afford the purified product as a yellow solid.[5]

Part 2: Reduction of the 4-Aminopyridine Schiff Base

The reduction of the imine (C=N) bond to an amine (CH-NH) is a critical step to impart conformational flexibility. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity and mild reaction conditions.

Mechanistic Insight: The Role of the Reducing Agent

Sodium borohydride is a source of hydride ions (H⁻). The reduction mechanism proceeds via the nucleophilic attack of the hydride on the electrophilic carbon atom of the imine bond.[6] The resulting nitrogen anion is then protonated by the solvent (typically methanol or ethanol) to yield the final secondary amine.[6]

Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is less reactive and does not readily reduce other functional groups like esters or amides, offering excellent chemoselectivity.[6] It is also safe to use in protic solvents.

Caption: Mechanism of NaBH₄ reduction of a 4-AP derived Schiff base.

Experimental Protocol: Reduction of N-(2-hydroxybenzylidene)pyridin-4-amine

This protocol describes the reduction of the previously synthesized Schiff base to its corresponding secondary amine.

Materials:

  • N-(2-hydroxybenzylidene)pyridin-4-amine (1.98 g, 10.0 mmol)

  • Methanol (50 mL)

  • Sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol)

  • Distilled water

  • Dilute HCl

Equipment:

  • 100 mL round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base (1.98 g) in methanol (50 mL) in the 100 mL flask.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add sodium borohydride (0.45 g) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting Schiff base spot has disappeared.

  • Quench the reaction by carefully adding distilled water to decompose any excess NaBH₄.

  • Adjust the pH to ~4-5 with dilute HCl.[7]

  • Remove the methanol under reduced pressure.

  • The resulting aqueous residue may precipitate the product. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7] The resulting white solid is the purified secondary amine.

Part 3: Structural Verification and Data Presentation

Confirming the identity and purity of both the intermediate Schiff base and the final reduced product is paramount. This is achieved through standard spectroscopic techniques.

Spectroscopic Characterization

The transformation from imine to secondary amine is clearly evidenced by distinct changes in FT-IR and ¹H NMR spectra.

Compound TypeKey FT-IR Peak (cm⁻¹)Key ¹H NMR Signal (ppm)Rationale
Schiff Base ~1618 cm⁻¹ (ν C=N)[5]~9.3-9.5 ppm (singlet, 1H)[5]Corresponds to the azomethine (imine) C=N bond stretch and the associated proton.
Reduced Amine ~3360-3490 cm⁻¹ (ν N-H)[7]~5.0 ppm (singlet, 2H)[7]Disappearance of the C=N stretch and appearance of the N-H amine stretch. The azomethine proton signal is replaced by signals for the new methylene bridge (-CH₂-) and the amine proton (-NH-).

Note: Exact peak positions may vary based on the specific aldehyde used and the spectroscopic solvent.

The workflow for synthesis and verification is a self-validating system, ensuring high confidence in the final product.

G Start Start: 4-AP + Aldehyde Synthesis Step 1: Synthesize Schiff Base (Protocol 1) Start->Synthesis Characterize_SB Step 2: Characterize Intermediate (FT-IR, ¹H NMR) Synthesis->Characterize_SB Check_SB Imine (C=N) bond confirmed? Characterize_SB->Check_SB Reduction Step 3: Reduce Schiff Base (Protocol 2) Check_SB->Reduction Yes Revise Revise/Repeat Synthesis Check_SB->Revise No Characterize_Amine Step 4: Characterize Final Product (FT-IR, ¹H NMR) Reduction->Characterize_Amine Check_Amine Amine (CH-NH) bond confirmed? Characterize_Amine->Check_Amine End End: Purified Secondary Amine Check_Amine->End Yes Check_Amine->Revise No Revise->Synthesis

Caption: Self-validating workflow for synthesis and characterization.

Part 4: Applications in Drug Development

The secondary amines derived from 4-AP are versatile platforms for creating novel bioactive molecules.

  • Metal Complexation for Enhanced Bioactivity: The reduced Schiff bases act as potent chelating ligands for transition metals (e.g., Cu(II), Ni(II), Co(II)).[8] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, with demonstrated potential as anticancer, antibacterial, and antitubercular agents.[8][9] The increased flexibility of the secondary amine backbone allows for the formation of stable, sterically favorable coordination geometries that can be fine-tuned to interact with biological targets.

  • Building Blocks for Novel Therapeutics: These secondary amines serve as key intermediates for further functionalization. The secondary amine nitrogen can be acylated, alkylated, or incorporated into larger heterocyclic systems to generate libraries of novel compounds.[10][11] This allows for systematic Structure-Activity Relationship (SAR) studies, leveraging the potassium channel blocking activity of the 4-AP core while exploring interactions with other targets, such as cholinesterases or ecto-nucleotidases.[10][11]

Conclusion

The reduction of 4-aminopyridine derived Schiff bases is a robust and highly adaptable synthetic route for generating novel secondary amines with significant potential in medicinal chemistry and drug development. The process, from the acid-catalyzed formation of the imine to its chemoselective reduction with sodium borohydride, is built on well-understood chemical principles. The resulting products serve as flexible ligands for bioactive metal complexes and as versatile intermediates for further derivatization, providing a rich platform for the discovery of next-generation therapeutics that capitalize on the unique pharmacological properties of the 4-aminopyridine scaffold.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Organic Chemistry. [Link]

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. [Link]

  • Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR. (2019). Nature Communications. [Link]

  • Singh, S. K., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Can Sodium borohydride NaBH4 reduce imine. (n.d.). Vedantu. [Link]

  • Gaud, A., & Stüve, O. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Ft-Nmr Spectroscopy in Schiff Bases: Synthesis, Applications, and Characterization. (2022). ER Publications. [Link]

  • Recent advances in schiff base metal complexes derived from 4-aminoantipyrine derivatives and their potential applications. (2020). Journal of Molecular Structure. [Link]

  • Zaib, S., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry. [Link]

  • Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). Molecules. [Link]

  • Dueke-Eze, C. U., Fasina, T. M., & Familoni, O. B. (2023). Metal complexes of 4-aminopyridine Schiff bases: Potent molecules in the design of anti-tuberculosis agents. Communication in Physical Sciences. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2022). ResearchGate. [Link]

  • Kumar, A., & Narasimhan, B. (2013). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-[(4-pyridinylamino)methyl]phenol as a Selective Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CFS-2401

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-[(4-pyridinylamino)methyl]phenol as a fluorescent chemosensor. Phenol-pyridine derivatives are a promising class of ligands for the selective detection of analytes due to their inherent fluorescence and metal-chelating properties.[1][2] This guide details the underlying sensing mechanism, offers a representative synthesis protocol, and provides step-by-step experimental procedures for analyte detection, including fluorescence titration, stoichiometry determination, and selectivity studies. While this molecule shows significant potential, this guide synthesizes information from closely related pyridine-phenol structures to establish a robust foundational protocol for its investigation and application.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The functionality of this compound as a chemosensor is predicated on its molecular structure, which combines a fluorescent phenol group (the fluorophore) with a metal-ion binding site composed of the pyridinic nitrogen, the secondary amine, and the phenolic oxygen. In its unbound state, the molecule exhibits weak fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) from the electron-rich amine to the excited phenol.

Upon coordination with a target metal ion (e.g., Zn²⁺, Cd²⁺), the ligand's conformation becomes rigid, and the electron-donating ability of the nitrogen atoms is suppressed.[3][4] This inhibition of PET and increased molecular rigidity minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[5] This "turn-on" response, known as Chelation-Enhanced Fluorescence (CHEF), allows for the sensitive detection of the target analyte.[4][5]

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Sensor Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding & CHEF Analyte Analyte (e.g., Zn²⁺) Analyte->Complex Chelation

Caption: Proposed "turn-on" sensing mechanism via Chelation-Enhanced Fluorescence (CHEF).

Spectroscopic and Physicochemical Properties

The following table summarizes the key properties of this compound. The photophysical data are representative values for phenol-pyridine systems and should be experimentally verified.

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₄N₂OPubChem CID 3924669 (isomer)
Molecular Weight 214.26 g/mol PubChem CID 3924669 (isomer)
Excitation Max (λex) ~330 - 360 nmTypical for phenol-based fluorophores
Emission Max (λem) ~400 - 450 nmDependent on solvent and binding state
Solubility Soluble in DMSO, MeCN, EtOHCommon for organic fluorophores

Protocols for Fluorescent Chemosensing

These protocols provide a framework for characterizing the chemosensor's response to a target analyte, such as a metal ion (e.g., ZnCl₂ or CuCl₂).

Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are critical for reproducible results. DMSO is often used to dissolve the hydrophobic sensor, which is then diluted into an aqueous or semi-aqueous buffer for the assay to mimic physiological conditions.

  • Sensor Stock Solution (1.0 mM):

    • Accurately weigh 2.14 mg of this compound.

    • Dissolve in 10.0 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Store in a desiccated, dark environment at 4°C.

  • Analyte Stock Solution (10.0 mM):

    • Prepare a stock solution of the desired analyte (e.g., 13.63 mg of ZnCl₂ in 10.0 mL of deionized water).

    • Serially dilute this stock to create working solutions as needed.

  • Assay Buffer:

    • Prepare a buffer suitable for the intended application (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical as pH can significantly affect both the sensor's fluorescence and its binding affinity.

Protocol: Fluorescence Titration

Rationale: This experiment quantifies the change in fluorescence intensity as a function of analyte concentration, establishing the sensor's sensitivity and dynamic range.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer (e.g., 350 nm).

    • Set the emission scan range (e.g., 370 nm to 600 nm).

    • Adjust slit widths (e.g., 5 nm for both excitation and emission) to optimize signal-to-noise without causing photobleaching.

  • Sample Preparation:

    • Pipette 2.0 mL of the assay buffer into a quartz cuvette.

    • Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 20 µL of 1.0 mM stock for a final concentration of 10 µM). Mix thoroughly.

  • Measurement:

    • Record the initial fluorescence spectrum of the sensor alone (this is the "0 equivalent" reading).

    • Add incremental amounts of the analyte working solution (e.g., 2-10 µL aliquots of a 1.0 mM analyte solution).

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.

    • Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

Protocol: Determination of Binding Stoichiometry (Job's Plot)

Rationale: A Job's plot, or the method of continuous variation, is used to determine the binding ratio (stoichiometry) between the sensor and the analyte.[6] This is achieved by varying the mole fractions of the sensor and analyte while keeping the total molar concentration constant.[7][8]

  • Solution Preparation: Prepare a series of solutions in separate vials. The total concentration ([Sensor] + [Analyte]) must be constant in each vial (e.g., 20 µM). Vary the mole fraction of the sensor (X) from 0 to 1.

    • Example: For a 2 mL total volume, if X = 0.1, you would add 0.2 mL of a 20 µM sensor solution and 1.8 mL of a 20 µM analyte solution.

  • Measurement: Record the fluorescence intensity for each solution at the emission maximum observed during the titration experiment.

  • Data Analysis:

    • Plot the fluorescence intensity against the mole fraction of the sensor (X).

    • The mole fraction at which the maximum fluorescence is observed indicates the binding stoichiometry. For example, a peak at X = 0.5 suggests a 1:1 complex, while a peak at X = 0.66 suggests a 2:1 (Sensor:Analyte) complex.[9]

Experimental_Workflow A Prepare Sensor & Analyte Stock Solutions B Perform Fluorescence Titration A->B D Determine Stoichiometry (Job's Plot) A->D G Conduct Selectivity Interference Test A->G C Record Spectra vs. [Analyte] B->C E Analyze Data C->E D->E F Calculate Binding Constant (Ka) & Detection Limit (LOD) E->F G->E

Caption: General experimental workflow for chemosensor characterization.

Data Analysis and Performance Metrics

Limit of Detection (LOD)

Rationale: The LOD is the lowest analyte concentration that can be reliably distinguished from a blank. The 3σ/k method is a standard and widely accepted approach.[10][11]

  • Measure the Blank: Record the fluorescence intensity of at least 10 independent blank samples (sensor in assay buffer without any analyte).

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.

  • Perform Titration: Plot the initial linear portion of the fluorescence intensity versus analyte concentration from the titration experiment.

  • Calculate Slope: Determine the slope (k) of this linear regression.

  • Calculate LOD: Use the formula: LOD = 3σ / k .[12][13]

Performance Data (Representative)

The following table presents hypothetical but realistic performance data for a phenol-pyridine chemosensor targeting a divalent metal ion like Zn²⁺.[14][15]

ParameterRepresentative ValueMethod of Determination
Binding Stoichiometry 1:1 (Sensor:Analyte)Job's Plot
Binding Constant (Ka) 1.0 x 10⁵ M⁻¹Non-linear fit of titration data
Limit of Detection (LOD) 50 - 100 nM3σ/k Method
Response Type "Turn-On" FluorescenceFluorescence Titration
Optimal pH Range 6.0 - 8.5pH Titration

Selectivity and Interference

Rationale: A crucial characteristic of a robust chemosensor is its selectivity for the target analyte over other potentially competing species present in a biological or environmental sample.

Protocol:

  • Prepare a solution of the sensor (e.g., 10 µM).

  • Add a significant excess (e.g., 10-100 equivalents) of various common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺).

  • Record the fluorescence spectrum for each.

  • To a separate solution containing the sensor and the target analyte (e.g., 2 equivalents of Zn²⁺), add the same excess of interfering ions.

  • Record the fluorescence spectrum and compare it to the response of the sensor with only the target analyte. A minimal change in fluorescence in the presence of other ions indicates high selectivity.[16]

Application in Cellular Imaging

For professionals in drug development and cell biology, this compound holds potential for imaging labile metal ion pools within living cells.[17][18] Key considerations for this application include:

  • Cell Permeability: The molecule should be able to cross the cell membrane.

  • Low Cytotoxicity: The sensor should not be harmful to cells at the concentrations required for imaging.

  • Photostability: The sensor must resist photobleaching under prolonged microscope illumination.

  • Long Wavelength Excitation/Emission: Probes that operate in the red or near-infrared spectrum are preferable to minimize cellular autofluorescence and light scattering.[19]

Further derivatization of the core structure may be necessary to optimize these properties for biological applications.

References

  • A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent Technologies Technical Overview. Available at: [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. ResearchGate. Available at: [Link]

  • Fluorescence assays: limit of detection. ResearchGate. Available at: [Link]

  • chelation-enhanced fluorescence chef: Topics by Science.gov. Science.gov. Available at: [Link]

  • Statistics in Analytical Chemistry: Part 32—Detection Limits Via 3-Sigma. American Laboratory. Available at: [Link]

  • Job plot. Wikipedia. Available at: [Link]

  • LOD in Fluorescence. Wasatch Photonics. Available at: [Link]

  • Small-molecule fluorescent sensors for investigating zinc metalloneurochemistry. PubMed. Available at: [Link]

  • JobPlot for FRET-based protein stoichiometry. BMG LABTECH. Available at: [Link]

  • Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging. ACS Omega. Available at: [Link]

  • Synthesis of P-Quaterphenyls as a Fluorescent Sensor for the Detection of Copper Ions. ResearchGate. Available at: [Link]

  • (a) Job's plot analysis by measurement of the fluorescence intensity of... ResearchGate. Available at: [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Available at: [Link]

  • Synthetic fluorescent probes for studying copper in biological systems. PubMed Central (PMC). Available at: [Link]

  • Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). Available at: [Link]

  • Jobs Plot Experiment Lab Manual. Scribd. Available at: [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Semantic Scholar. Available at: [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. Available at: [Link]

  • Long-wavelength, reaction-based, fluorescent sensors for HNO and mobile zinc. University of California, Berkeley. Available at: [Link]

  • Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications. Available at: [Link]

  • An azo-phenol derivative probe: colorimetric and “turn-on” fluorescent detection of copper(ii) ions and pH value in aqueous solution. RSC Publishing. Available at: [Link]

  • A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI. Available at: [Link]

  • A turn-on fluorescent sensor for zinc and cadmium ions based on perylene tetracarboxylic diimide. RSC Publishing. Available at: [Link]

  • Phenazine-Embedded Copper(II) Complex as a Fluorescent Probe for the Detection of NO and HNO with a Bioimaging Application. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium Borohydride Reduction of Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for one of the most reliable and versatile reactions in the synthetic chemist's toolkit: the reduction of Schiff bases (imines) using sodium borohydride (NaBH₄). This process is fundamental in pharmaceutical development and fine chemical synthesis for producing secondary amines. While robust, this reaction is sensitive to several parameters that can impact yield, purity, and reaction time.

This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth troubleshooting advice rooted in mechanistic principles. We will explore common experimental hurdles and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reduction of a Schiff base with NaBH₄? A: This is a critical parameter involving a trade-off. The Schiff base (imine) itself is most stable and forms optimally around pH 4-5.[1][2][3] However, sodium borohydride rapidly decomposes under acidic conditions.[4] Therefore, the reduction is typically performed in a neutral to slightly basic medium (pH 7-10) to ensure the stability of the NaBH₄ reagent. The reaction is often run in a buffered solution or in a protic solvent like methanol or ethanol, which provides a mild proton source for the final workup steps.[4][5]

Q2: Which solvent is best for this reaction? A: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common.[5][6] They are effective at dissolving both the Schiff base and the NaBH₄. While NaBH₄ does react slowly with these solvents, the rate is generally manageable, especially at lower temperatures.[4][7] For sensitive substrates, aprotic solvents like tetrahydrofuran (THF) or dioxane can be used, but the reaction may be slower.[8] It is crucial that the NaBH₄ has some solubility in the chosen solvent for the reduction to occur.

Q3: How many equivalents of NaBH₄ should I use? A: Stoichiometrically, only 0.25 equivalents are needed as each mole of NaBH₄ provides four hydride ions. However, in practice, a molar excess of 1.1 to 2.0 equivalents is standard to account for any reaction with the solvent and to drive the reaction to completion.[5] For substrates with acidic protons (like phenols) or if the reaction is sluggish, a larger excess (4-6 equivalents) may be necessary.[8]

Q4: My starting material has other reducible groups (e.g., nitro, ester). Will NaBH₄ affect them? A: Sodium borohydride is a highly selective reducing agent. It readily reduces aldehydes and ketones but will not typically reduce esters, amides, carboxylic acids, or nitro groups under standard conditions.[5][9] This selectivity is a key advantage of using NaBH₄ for Schiff base reductions in complex molecules.[9]

Core Reaction Principles: Mechanism of Reduction

Understanding the mechanism is key to effective troubleshooting. The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the protonated Schiff base (the iminium ion). The resulting amine-borane intermediate is then hydrolyzed during workup to yield the final secondary amine.

In-Depth Troubleshooting Guide

Problem 1: Low or No Yield of Amine Product

This is the most common issue, often stemming from one of three areas: the stability of the Schiff base, the integrity of the reducing agent, or the reaction conditions.

Possible Cause A: Schiff Base (Imine) Hydrolysis Your Schiff base may be reverting to the starting aldehyde/ketone and amine before it can be reduced. This is especially prevalent in the presence of excess water under acidic conditions.[10][11][12]

  • How to Diagnose:

    • TLC Analysis: Spot the reaction mixture against your starting aldehyde/ketone and amine standards. The reappearance and persistence of starting material spots is a strong indicator of hydrolysis.[13][14][15][16]

  • Solutions:

    • Ensure Anhydrous Conditions (Initially): If conducting a two-step process, ensure the Schiff base is formed and dried (e.g., with MgSO₄) before adding the reducing agent.

    • One-Pot Reductive Amination: For sensitive imines, a one-pot "reductive amination" is often more effective. Here, the aldehyde/ketone and amine are mixed, and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is used, which is stable at the optimal pH for imine formation (pH ~5-6).[6][17]

    • pH Control: If using NaBH₄, maintain a neutral to slightly basic pH to disfavor hydrolysis while preserving the hydride reagent.

Possible Cause B: Decomposition of Sodium Borohydride NaBH₄ is sensitive to both acidic pH and temperature.[18]

  • How to Diagnose:

    • Visual Cue: A very vigorous, uncontrolled bubbling (hydrogen evolution) upon addition of NaBH₄, especially before the reaction has had time to proceed, suggests rapid decomposition.

  • Solutions:

    • Temperature Control: Add the NaBH₄ portion-wise at a lower temperature (e.g., 0 °C) to moderate its reaction with the solvent and any trace moisture.[5][8]

    • Fresh Reagent: Use a freshly opened bottle of NaBH₄. Older reagents can absorb atmospheric moisture and lose potency.

    • Solvent Choice: Ethanol is a better solvent than methanol in terms of reducing the rate of NaBH₄ decomposition.[5][9]

Possible Cause C: Incomplete Schiff Base Formation The reduction cannot proceed if the Schiff base has not formed in sufficient concentration.

  • How to Diagnose:

    • TLC or NMR Analysis: Before adding the NaBH₄, confirm the formation of the imine. A new spot should appear on TLC, and the aldehyde/ketone starting material spot should diminish. 1H NMR can confirm the presence of the imine proton (R-CH=N-R').

  • Solutions:

    • Allow Sufficient Time: Give the aldehyde/ketone and amine adequate time to react before introducing the reducing agent. This can be anywhere from 30 minutes to several hours.[6]

    • Use a Catalyst: A catalytic amount of a mild acid (like acetic acid) can accelerate imine formation, but this must be done carefully to avoid excessive NaBH₄ decomposition.[19] This approach is more suited to reagents like NaBH(OAc)₃.[17]

Problem 2: Presence of Unreacted Aldehyde/Ketone in Final Product

This issue indicates that the reduction of the imine is slower than the rate of imine formation or that the reduction itself is incomplete.

Possible Cause A: Insufficient Reducing Agent The amount of NaBH₄ was not enough to reduce all the formed imine.

  • Solutions:

    • Increase Equivalents: Increase the molar equivalents of NaBH₄ to 2-4 eq.[8]

    • Monitor Progress: Use TLC to monitor the disappearance of the imine intermediate. If the reaction stalls, another portion of NaBH₄ can be added.

Possible Cause B: Steric Hindrance Bulky groups on the aldehyde/ketone or the amine can sterically hinder the approach of the hydride to the imine carbon, slowing the reaction rate.

  • Solutions:

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) or gently warm the reaction (e.g., to 40 °C), being mindful of increased solvent-reagent reaction rates.

    • Use a Less Hindered Reagent: While NaBH₄ is relatively small, switching to a different borane source is unlikely to solve this specific issue. The focus should be on optimizing conditions.

Problem 3: Formation of Side Products

While generally a clean reaction, side products can occasionally form.

Possible Cause: Over-reduction of Aldehyde/Ketone In a one-pot reductive amination, NaBH₄ can sometimes reduce the starting aldehyde/ketone directly to an alcohol, competing with imine formation.[17][19]

  • How to Diagnose:

    • TLC/NMR/GC-MS: Identify the corresponding alcohol in the crude product mixture.

  • Solutions:

    • Two-Step Procedure: Form and isolate the imine first, then perform the reduction.

    • Slower Addition: Add the NaBH₄ slowly at 0 °C, allowing the reduction of the more electrophilic iminium ion to dominate.

    • Use a More Selective Reagent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones at neutral pH but readily reduces the iminium ion.[6][17]

Experimental Protocols & Data

General Protocol for NaBH₄ Reduction of a Pre-formed Schiff Base
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified Schiff base (1.0 eq.) in methanol (approx. 0.1–0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. Monitor for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Track the reaction's progress by TLC, observing the disappearance of the Schiff base spot and the appearance of the more polar amine product spot.[20]

  • Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M HCl until gas evolution ceases. Adjust pH to basic (~9-10) with 1 M NaOH.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

Data Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

ReagentFormulaTypical Solvent(s)pH StabilitySelectivity Notes
Sodium BorohydrideNaBH₄MeOH, EtOH, THFDecomposes in acid, stable in base[4]Reduces aldehydes/ketones. Best for two-step or with careful one-pot addition.[6]
Sodium CyanoborohydrideNaBH₃CNMeOH, H₂OStable at pH 3-4Selectively reduces imines/iminium ions in the presence of carbonyls.[17] Caution: Toxic HCN gas can be liberated at low pH.
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMMoisture-sensitive, used with mild acidLess toxic alternative to NaBH₃CN; excellent for one-pot reactions.[6][17]

Table 2: Solvent Suitability

SolventTypeDielectric ConstantNotes
MethanolProtic32.7Excellent solubility for NaBH₄; reacts slowly with reagent.[4]
EthanolProtic24.5Good solubility; NaBH₄ is more stable than in methanol.[5]
Tetrahydrofuran (THF)Aprotic7.5Slower reaction rates; good for moisture-sensitive substrates.
Dichloromethane (DCM)Aprotic9.1Often used with NaBH(OAc)₃; poor solubility for NaBH₄.

Visual Guides

Diagram 1: Reaction Mechanism

Caption: Mechanism of NaBH₄ reduction of a Schiff base (as iminium ion).

Diagram 2: Troubleshooting Workflow

G start Low or No Product Yield q1 Is starting aldehyde/ ketone consumed? (Check TLC/NMR) start->q1 q2 Is imine intermediate present? (TLC/NMR) q1->q2 No q3 Is product amine spot visible on TLC? q1->q3 Yes cause1 Cause: Imine Hydrolysis - Excess H₂O - pH too acidic q2->cause1 Yes cause2 Cause: Incomplete Imine Formation - Insufficient time - Steric hindrance q2->cause2 No cause3 Cause: NaBH₄ Decomposition - Old reagent - Acidic conditions - High temp q3->cause3 Yes cause4 Cause: Incomplete Reduction - Insufficient NaBH₄ - Low temperature - Short reaction time q3->cause4 No

Caption: Decision tree for troubleshooting low yield in Schiff base reductions.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2022). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2020). 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). [Link]

  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry. [Link]

  • Carcadea, E., Varlam, M., & Stefanescu, I. (2015). NUMERICAL ANALYSIS ON THE HYDROGEN GENERATION FROM SODIUM BOROHYDRIDE HYDROLYSIS. Smart Energy and Sustainable Environment. [Link]

  • Junne, S.B., et al. (2010). Reduction of Schiff Bases with Sodium Borohydride Possessing Antibacterial Activity. Asian Journal of Research in Chemistry. [Link]

  • BYJU'S. (2022). Imine Hydrolysis. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Academia.edu. (n.d.). (PDF) Reduction of Schiff Bases with Sodium Borohydride. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Google Patents. (n.d.). US5847110A - Method of reducing a schiff base.
  • Khan, I., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Kulkarni, M. V., et al. (2014). Kinetic Modeling of Self-Hydrolysis of Aqueous NaBH4 Solutions by Model-Based Isoconversional Method. Scholar Commons. [Link]

  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. [Link]

  • ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? [Link]

  • University of Birmingham. (n.d.). SYNTHESIS, CHARACTERISATION AND DECOMPOSITION PROPERTIES OF MANGANESE-BASED BOROHYDRIDES FOR HYDROGEN STORAGE. [Link]

  • Der Pharma Chemica. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. [Link]

  • ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. [Link]

  • IJRAR. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. [Link]

  • Journal of Exploratory Research in Pharmacology. (2022). Synthesis and Biological Study of Novel Schiff Base. [Link]

  • ResearchGate. (2021). storage stability of water-alkaline compositions of sodium borohydride. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: 4-Aminopyridine (4-AP) Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification & Work-up | Level: Advanced[1]

Executive Summary

Welcome to the Purification Support Center. You are likely here because 4-aminopyridine (4-AP) is contaminating your reaction mixture.[1] Whether used as a super-nucleophilic catalyst (acylation) or a reagent, 4-AP is notoriously difficult to remove due to its high polarity, water solubility, and basicity (


).[1]

This guide prioritizes chemoselective removal —methods that target the specific physicochemical properties of 4-AP without degrading your target molecule.

Diagnostic: Select Your Protocol

Before proceeding, determine the stability and solubility of your target product.[2]

If your Product is...Recommended ProtocolWhy?
Lipophilic & Acid-Stable Protocol A (Acid Wash) Fastest.[1] Exploits the high

of 4-AP.
Lipophilic & Acid-Sensitive Protocol B (Copper Complexation) "The Hidden Trick." Visual confirmation; mild pH.
Water-Soluble Protocol C (Scavenger Resin) Avoids aqueous work-up entirely.[1]
Co-eluting on Silica Protocol D (Modified Chromatography) Overcomes "streaking" caused by basic amines.
Protocol A: Acidic Liquid-Liquid Extraction (LLE)

Best for: Standard organic synthesis where the product is soluble in organic solvents (DCM, EtOAc, Ether) and stable to mild acid.[1]

The Science

4-AP is a strong base (


 9.17).[3] By lowering the pH of the aqueous phase below 4, you force the equilibrium entirely toward the protonated pyridinium salt (

), which is highly water-soluble and insoluble in organic solvents.[1]
Step-by-Step Workflow
  • Dilute: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or DCM). Do not use Diethyl Ether if possible, as pyridinium salts can occasionally precipitate and form emulsions.[1]

  • Wash 1 (Acidic): Wash the organic layer 2

    
     with 1.0 M HCl  or 10% Citric Acid  (if functional groups are acid-sensitive).
    
    • Checkpoint: The 4-AP is now in the aqueous layer.

  • Wash 2 (Brine): Wash the organic layer 1

    
     with saturated NaCl to remove residual water/acid.
    
  • Dry: Dry over

    
    , filter, and concentrate.
    
Troubleshooting

Q: I still see 4-AP in my NMR. A: Your aqueous phase wasn't acidic enough. If you used a large excess of 4-AP, you may have neutralized your acid wash.[1] Check the pH of the aqueous waste; it must be < pH 3.

Protocol B: Copper(II) Sulfate Complexation

Best for: Acid-sensitive compounds (acetals, silyl ethers) or when you need a visual indicator of success.

The Science

Pyridines are excellent ligands for Copper(II). 4-AP coordinates with


 to form water-soluble complexes (typically 

). These complexes are deep blue/violet, distinct from the pale blue of standard copper sulfate.[4]
Step-by-Step Workflow
  • Prepare Solution: Make a saturated aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Wash: Wash your organic reaction mixture with this solution.

  • Observe: Shake vigorously.

    • Visual Check: The aqueous layer will turn a deep royal blue/purple . This indicates 4-AP is being pulled out.

  • Repeat: Drain the aqueous layer. Repeat the wash until the aqueous layer remains pale blue (the color of the original

    
     solution).
    
  • Finish: Wash once with water (to remove copper salts), dry, and concentrate.

CopperWash Start Crude Mixture in Organic Solvent AddCu Add Sat. CuSO4 (aq) Start->AddCu Shake Shake & Separate AddCu->Shake Check Check Aqueous Color Shake->Check DeepBlue Deep Blue/Purple (Complex Formed) Check->DeepBlue Color Change? PaleBlue Pale Blue (No Complex) Check->PaleBlue No Change? DeepBlue->AddCu Repeat Wash Done Wash with Water -> Dry -> Evaporate PaleBlue->Done

Figure 1: Decision logic for the Copper Sulfate wash method. The color change serves as a self-validating endpoint.

Protocol C: Solid-Phase Scavenging

Best for: Water-soluble products (where LLE is impossible) or high-throughput library synthesis.[1]

The Science

Use a Strong Cation Exchange (SCX) resin (sulfonic acid based, e.g., Amberlyst® 15 or Dowex® 50W).[1] The basic 4-AP binds irreversibly to the sulfonic acid beads, while your neutral product stays in solution.

Step-by-Step Workflow
  • Calculate: Use 3–5 equivalents of resin relative to the amount of 4-AP used.

    • Note: Check the loading capacity of your resin (usually ~4.7 meq/g for Amberlyst 15).

  • Swell: Pre-swell the resin in your reaction solvent (e.g., MeOH or DCM) for 15 minutes.

  • Incubate: Add the resin to your reaction mixture. Stir gently for 1–2 hours.

  • Filter: Filter off the solid resin. The filtrate contains your pure product.

  • Rinse: Wash the resin beads with solvent to recover any product trapped in the pores.

Protocol D: Chromatographic Purification

Best for: Final polishing when extraction isn't 100% effective.

The Issue: Tailing

On standard silica gel (


), 4-AP interacts strongly with the acidic silanols (

), causing it to "streak" or "tail" from the baseline to the solvent front, contaminating other fractions.[1]
The Fix: The "TEA" Trick

You must block the acidic sites on the silica.

  • Eluent Modification: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your eluent system (e.g., 1% Et3N / 99% DCM).

  • Column Pre-treatment: Flush the column with the basic eluent before loading your sample. This deactivates the silica.[5]

  • Run: Elute your compound. 4-AP will now move as a tight band (usually low

    
    ) rather than a streak.
    
Data Summary: Method Comparison
Method4-AP Removal EfficiencyCostScalabilityRisk Factor
Acid Wash (HCl) High (>99%)LowExcellentAcid-sensitive product degradation.[1]
Copper Wash High (>95%)LowGoodResidual Copper in product (requires EDTA wash).
Resin Scavenging Very High (>99%)HighLow/MediumNon-specific binding of basic products.
Chromatography Medium (variable)HighLowCo-elution if not modified correctly.
FAQ: Troubleshooting

Q: My product is an amine. Can I still use the Acid Wash? A: Generally, no . Both 4-AP and your product will protonate and move to the aqueous layer. Use Protocol D (Chromatography) or Protocol B (Copper Wash) . Note: Copper also complexes with primary amines, so test on a small scale first.

Q: I used the Copper wash, but my product turned green. A: You have residual copper.[2] Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide (dilute) to strip the copper ions from your product.

Q: Can I remove 4-AP by evaporation (High Vac)? A: 4-AP is a solid (MP ~158°C) with low vapor pressure. It does not sublime easily from a crude oil. Evaporation is not recommended as a purification strategy.

References
  • Physicochemical Properties

    • Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

    • Confirm

      
       9.17) relative to pyridine (
      
      
      
      5.2).[6]
  • Purification Methodologies

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Standard reference for drying agents and solvent purific
  • Copper Complexation Strategy

    • Pangborn, A. B., et al. (1996).[1] Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.[1] (Contextual usage of scavenging).

    • General chemical principle: Pyridine-Copper(II) affinity is a fundamental coordination chemistry concept found in standard inorganic texts (e.g., Cotton & Wilkinson).[1]

  • Scavenger Resins

    • Biotage.[7] Isolute® Scavenging Guides. Link

    • Manufacturer protocols for SCX-2 and sulfonic acid resins.

Sources

Technical Support Center: pH Stability of 2-[(4-pyridinylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 2-[(4-pyridinylamino)methyl]phenol stability in aqueous media.

As Senior Application Scientists, we understand that mastering the behavior of a molecule in solution is fundamental to experimental success. This guide provides in-depth, field-proven insights into the pH stability of this compound, moving beyond simple protocols to explain the chemical causality behind the observed phenomena. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in aqueous solutions?

A: The stability of this molecule is primarily influenced by a combination of pH, dissolved oxygen, light exposure, and temperature. The aminophenol moiety is particularly susceptible to oxidation, a process that is significantly accelerated at alkaline pH and in the presence of atmospheric oxygen.[1][2]

Q2: What are the visual indicators of degradation?

A: The most common visual cue is a change in solution color. Freshly prepared solutions are typically colorless. Upon degradation, you may observe the solution turning yellow, pink, or brown. This is due to the formation of oxidized species, such as quinone-imines, and subsequent polymerization products. The appearance of turbidity or precipitation can also indicate degradation or pH-driven solubility issues.

Q3: In what pH range is the compound expected to be most stable?

A: Generally, the compound exhibits its highest stability in the mildly acidic to neutral pH range (approximately pH 4-7). In this range, the secondary amine and pyridine nitrogen are partially or fully protonated, which reduces the electron density on the phenol ring, thereby decreasing its susceptibility to oxidation. Conversely, at alkaline pH (>8), the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is highly activated towards oxidation.[3]

Q4: What are the likely degradation products I should be looking for?

A: The primary degradation pathway is oxidation. The initial products are likely benzoquinone-type structures formed from the aminophenol part of the molecule.[2][4] These highly reactive intermediates can then undergo further reactions, including polymerization, leading to a complex mixture of colored byproducts. Forced degradation studies under oxidative conditions (e.g., using H₂O₂) can help in systematically identifying these degradants.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My solution of this compound is rapidly changing color.

  • Underlying Cause: This is a classic sign of oxidation. The phenol moiety is being oxidized, a reaction that is heavily favored in neutral to alkaline conditions and is catalyzed by oxygen and light. At higher pH values, the phenol exists as the phenoxide anion, which is significantly more electron-rich and thus more easily oxidized than the protonated phenol.

  • Solutions & Scientific Rationale:

SolutionRationale
Work in an Inert Atmosphere Purging your buffers and the headspace of your vial with an inert gas like nitrogen or argon physically displaces dissolved oxygen, a key reactant in the oxidation process.
Use Deoxygenated Solvents Preparing buffers with water that has been boiled and cooled, or sparged with nitrogen, minimizes the initial concentration of dissolved oxygen available for degradation reactions.
Protect from Light Use amber glass vials or wrap your containers in aluminum foil. Photo-oxidation can occur where light energy promotes the formation of radical species that initiate the degradation cascade.
Adjust pH to Mildly Acidic Maintaining a pH between 4 and 6 keeps the phenol group protonated, making it less susceptible to oxidation. The protonated pyridine and amino groups also withdraw electron density, further stabilizing the ring.
Add an Antioxidant For applications where it won't interfere, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can be effective. These agents are more readily oxidized than your compound, acting as sacrificial protectors.

Issue 2: The compound is precipitating out of my buffered solution.

  • Underlying Cause: This is a solubility issue related to the molecule's isoelectric point (pI). The compound has three ionizable groups: the phenolic hydroxyl (acidic), the pyridine nitrogen (basic), and the secondary amine (basic). At a specific pH (the pI), the net charge of the molecule is zero, minimizing its interaction with the aqueous solvent and causing it to precipitate.

  • Solutions & Scientific Rationale:

SolutionRationale
Adjust pH Away from pI To re-solubilize the compound, adjust the pH of the solution. Moving to a lower pH (e.g., pH < 5) will protonate the nitrogens, giving the molecule a net positive charge. Moving to a higher pH (e.g., pH > 10) will deprotonate the phenol, imparting a net negative charge. In either charged state, the molecule will be more soluble in water.
Incorporate a Co-Solvent If the experimental pH cannot be changed, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or acetonitrile to the buffer. This can increase the solubility of the neutral species. Start with a small percentage (e.g., 5-10%) and increase as needed.

Issue 3: My HPLC peak area is decreasing over time in the autosampler.

  • Underlying Cause: This indicates on-instrument degradation. The compound is not stable in your sample diluent or mobile phase under the conditions of your analytical run. This can be due to the pH of the solvents or prolonged exposure to ambient temperature.

  • Solutions & Scientific Rationale:

SolutionRationale
Use a Cooled Autosampler Set your autosampler temperature to 4-10 °C. Lowering the temperature slows down the rate of all chemical reactions, including degradation.
Match Sample Diluent to Mobile Phase Ensure the pH of your sample diluent is similar to the starting pH of your HPLC gradient. This prevents a pH shock upon injection that could cause precipitation on the column or initiate rapid degradation. A diluent of 20-30% acetonitrile in a mild acidic buffer is often a good starting point.
Perform a Benchtop Stability Study Prepare a sample in your chosen diluent and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your autosampler. This will quantify the rate of degradation and help you determine the maximum allowable run time before results are compromised.

Experimental Protocols & Workflows

Protocol 1: Conducting a Forced pH Degradation Study

This protocol outlines a systematic approach to characterizing the stability profile of this compound across a range of pH values, a core component of forced degradation studies.[5]

Objective: To determine the rate of degradation as a function of pH and identify the primary degradation products.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). See Table 1 for recommended buffer systems.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Incubation Samples:

    • For each pH condition, dilute the stock solution into the respective buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Prepare three sets of samples for each pH:

      • Time Zero (T₀): Immediately neutralize an aliquot with an equal volume of an acidic mobile phase (e.g., 0.1% formic acid in 50:50 water:acetonitrile) and analyze by HPLC. This serves as your 100% reference.

      • Stressed Sample (Ambient/Heat): Store vials at a controlled temperature (e.g., 40°C) and protect them from light.

      • Control Sample (Refrigerated): Store vials at 4°C to serve as a control for minimal degradation.

  • Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from the stressed and control samples, neutralize as in step 3, and analyze by HPLC.

  • Data Analysis:

    • Use a stability-indicating HPLC method (typically a gradient method) that can separate the parent peak from any new peaks (degradants).

    • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.

    • Monitor the formation of degradation products by tracking their peak areas.

Table 1: Recommended Buffers for pH Stability Studies
Target pHBuffer SystemTypical Concentration
2.00.01 N Hydrochloric AcidN/A
4.5Acetate Buffer50 mM
7.0Phosphate Buffer50 mM
9.0Borate Buffer50 mM
12.00.01 N Sodium HydroxideN/A

Visualized Workflows and Mechanisms

Troubleshooting Flowchart

start Experiment Start: Aqueous Solution of Compound issue Observe Instability: Color Change or Precipitation? start->issue color Color Change (Yellow/Brown) issue->color Color Change precipitate Precipitation issue->precipitate Precipitation cause_ox Cause: Oxidation (Phenol Moiety) color->cause_ox cause_sol Cause: Low Solubility (at Isoelectric Point, pI) precipitate->cause_sol solution_ox Solutions for Oxidation: 1. Deoxygenate Buffers 2. Use Inert Gas (N₂/Ar) 3. Protect from Light 4. Lower pH (4-6) 5. Add Antioxidant cause_ox->solution_ox solution_sol Solutions for Precipitation: 1. Adjust pH away from pI   (e.g., pH < 5 or pH > 10) 2. Add Organic Co-Solvent   (DMSO, ACN, EtOH) cause_sol->solution_sol end Stable Solution Achieved solution_ox->end solution_sol->end

Caption: Troubleshooting decision tree for common stability issues.

pH-Dependent Molecular States

low_ph Low pH (e.g., pH 2) Net Charge: Positive (+2) - Phenol Protonated (OH) - Amine Protonated (NH₂⁺) - Pyridine Protonated (NH⁺) Relatively Stable to Oxidation neutral_ph Neutral pH (e.g., pH 7) Net Charge: Near Zero/Positive (+1) - Phenol Protonated (OH) - Amine Protonated (NH₂⁺) - Pyridine Deprotonated (N) Moderately Stable low_ph->neutral_ph + OH⁻ high_ph High pH (e.g., pH 10) Net Charge: Negative (-1) - Phenol Deprotonated (O⁻) - Amine Deprotonated (NH) - Pyridine Deprotonated (N) Highly Unstable to Oxidation neutral_ph->high_ph + OH⁻

Sources

Technical Support Center: Purification of Polar Aminophenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: AP-PUR-001 Subject: Overcoming Polarity, Oxidation, and Streaking in Aminophenol Isolation

Executive Summary

You are encountering difficulties with polar aminophenol ligands because they inhabit a "chemical no-man's-land." They are often too polar for standard silica chromatography, too soluble in water for simple extraction, and highly prone to oxidative degradation (the "browning" effect) via quinone imine formation.

This guide moves beyond generic advice to provide specific, chemically grounded troubleshooting workflows.

Module 1: Extraction & Phase Separation

The Core Problem: Aminophenols are amphoteric. They exist as cations at low pH, anions at high pH, and zwitterions near their isoelectric point (pI). The Trap: Users often attempt extraction at neutral pH (approx. pH 7), where the zwitterionic character (


) maximizes water solubility, preventing partition into the organic layer.
Troubleshooting Q&A

Q: "I can see my product in the aqueous layer by TLC, but it won't extract into Ethyl Acetate. Why?" A: You are likely near the isoelectric point (pI). For 4-aminophenol, the pKa of the protonated amine is ~5.5, and the phenol is ~10.4. The pI is roughly 7.9. At this pH, the molecule has high lattice energy and water affinity.

Protocol: The "Salting-Out" pH Switch

  • Adjust pH: Bring the aqueous layer to pH 6.5–7.5 (closest to the neutral species

    
    ).
    
  • Saturate: Add solid NaCl until the solution is saturated (salting out). This disrupts the hydration shell of the polar amine.

  • Solvent Choice: Switch from Ethyl Acetate to n-Butanol or 2-MeTHF . These solvents can tolerate higher polarity.[1]

  • Technique: Perform 3-4 extractions. The partition coefficient (

    
    ) is low, so volume matters.
    

Q: "My crude oil turned black during the workup. Is it ruined?" A: Not necessarily. This is surface oxidation forming a "quinone crust." The bulk material underneath might be intact.

  • Immediate Fix: Redissolve in degassed solvent containing 0.1% Ascorbic Acid or Sodium Metabisulfite [1].

  • Prevention: Perform all extractions with solvents sparged with Nitrogen/Argon.

Visualizing the Solubility Logic The following diagram illustrates the species dominance at different pH levels and how to exploit it for extraction or precipitation.

ExtractionLogic cluster_acid Acidic (pH < 4) cluster_neutral Isoelectric Region (pH 6-8) cluster_basic Basic (pH > 10) Cation Cationic Form (Ar-NH3+) Zwitterion Zwitterion / Neutral (Least Soluble in Water) Cation->Zwitterion Add Base (Precipitation Zone) Anion Anionic Form (Ar-O-) Zwitterion->Anion Add Base (Re-solubilization) Action Target for Extraction (Use n-Butanol) Zwitterion->Action Partition Anion->Zwitterion Add Acid (Precipitation Zone)

Caption: Solubility behavior of aminophenols across pH gradients. Extraction efficiency peaks near the isoelectric point using polar organic solvents.

Module 2: Chromatographic Purification

The Core Problem: Standard silica gel is acidic (pH ~5). Basic amines interact strongly with silanol groups (


), leading to peak tailing (streaking) and irreversible adsorption.
Troubleshooting Q&A

Q: "My compound streaks from the baseline to the solvent front on silica TLC." A: This is classic silanol interaction. You must "mask" the silica surface.

  • The Fix: Add 1–3% Triethylamine (TEA) or 1% NH4OH to your mobile phase [3][5].

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample to deactivate the silica sites.[2]

Q: "I added TEA, but the compound is still decomposing on the column." A: Silica can catalyze oxidation. If your aminophenol is sensitive:

  • Switch Stationary Phase: Use Amine-Functionalized Silica (KP-NH) .[3] It is slightly basic, preventing acid-base interaction and oxidation without needing mobile phase modifiers [5].

  • Reverse Phase (C18): Use C18 silica with a basic buffer (e.g., Ammonium Bicarbonate, pH 8-9). Keeping the amine deprotonated (neutral) on C18 increases retention and improves peak shape [6].

Decision Matrix: Selecting the Right Column

ColumnSelection Start Start: Purification Method IsSensitive Is compound oxidation sensitive? Start->IsSensitive Yes Avoid Standard Silica IsSensitive->Yes Yes No Standard Silica OK? IsSensitive->No No UseNH Use Amine-Silica (KP-NH) Yes->UseNH UseC18 Use C18 Reverse Phase (Basic Buffer) Yes->UseC18 Streaking Does it streak on TLC? No->Streaking AddTEA Add 1-3% TEA to Mobile Phase Streaking->AddTEA Yes Standard Standard Flash (DCM/MeOH) Streaking->Standard No

Caption: Decision tree for selecting chromatographic stationary phases based on oxidation sensitivity and streaking behavior.

Module 3: Crystallization & Stability

The Core Problem: Aminophenols are often oils that refuse to crystallize due to impurities, or they oxidize in solution.

Troubleshooting Q&A

Q: "I can't get a solid. It's just a brown oil." A: Oils often result from trace impurities preventing crystal lattice formation.

  • The HCl Trick: Convert the aminophenol to its Hydrochloride Salt .

    • Dissolve the oil in a minimum amount of Ethanol or Isopropanol.

    • Add 1.1 equivalents of HCl (in ether or dioxane).

    • The salt is usually a stable, crystalline solid that is resistant to oxidation [1].

Q: "What solvent should I use for recrystallization?" A: Aminophenols have a steep solubility curve in water.

  • Protocol: Use degassed hot water containing 0.5% Sodium Metabisulfite.

  • Alternative: Ethanol/Ether precipitation for HCl salts.[4]

Solvent Selection Table

Solvent SystemApplicationProsCons
Water (Hot) Free BaseExcellent purification power; eco-friendly.Requires heating (oxidation risk); drying is slow.
Ethanol + HCl Salt FormationStabilizes product; prevents oxidation.Product becomes water-soluble (hygroscopic).
Toluene/Aniline ExtractionHighly specific for removing diamine impurities [2].Toxic; difficult to remove high-boiling aniline.
Acetonitrile/H2O Reverse PhaseGood for isolation of highly polar analogs.Requires lyophilization to remove water.
References
  • BenchChem. (2025).[5][6][7][8][9] Technical Support Center: Preventing Oxidation of Aminophenol Compounds.[7]

  • Google Patents. (n.d.). Process for the purification of p-aminophenol (EP0041837A1).[10]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide (Isoelectric Point).

  • Biotage. (2023).[3] Is there an easy way to purify organic amines?

  • Teledyne ISCO. (n.d.).[11] Method Development Strategies for Amine Bonded Phase Columns.

Sources

Technical Support: Advanced Synthesis of Sterically Hindered 4-Pyridyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Synthesizing 4-pyridyl amines via nucleophilic aromatic substitution (


) or cross-coupling is a staple in medicinal chemistry. However, the introduction of steric hindrance —either from substituents at the 3/5-positions of the pyridine (substrate hindrance) or from bulky alkyl groups on the amine (nucleophile hindrance)—can cause reaction failure.

This guide provides a validated troubleshooting framework for overcoming these energy barriers. We move beyond standard protocols to address the specific "Steric Wall" using Third/Fourth-Generation Buchwald-Hartwig precatalysts and acid-catalyzed thermodynamic forcing.

Decision Matrix: Selecting the Right Protocol

Before modifying your reaction, diagnose the specific type of hindrance you are facing. Use the decision tree below to select the optimal methodology.

LigandSelection Start START: Define Steric Challenge Type Source of Hindrance? Start->Type Substrate Substrate Hindrance (e.g., 3-methyl-4-chloropyridine) Type->Substrate Ortho-substituents Nucleophile Nucleophile Hindrance (e.g., t-Butylamine, t-Amylamine) Type->Nucleophile Bulky Amine AmineType Amine Class? Substrate->AmineType Method3 Method C: Acid-Catalyzed SnAr Solvent: NMP, 130°C Add: 1.0 eq HCl/pTsOH Substrate->Method3 If Halogen = F & Amine = Non-bulky Method1 Method A: Pd-Catalysis Ligand: BrettPhos or tBuBrettPhos Precatalyst: G3/G4 Nucleophile->Method1 Primary Bulky Method2 Method B: Pd-Catalysis Ligand: RuPhos Precatalyst: G3/G4 Nucleophile->Method2 Secondary / Very Bulky Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Primary->Method1 Secondary->Method2

Figure 1: Strategic decision tree for ligand and method selection based on steric environment.

Module A: The Buchwald-Hartwig Protocol (Catalytic Precision)

For sterically hindered substrates, standard Pd(OAc)


 + PPh

conditions will fail due to slow oxidative addition and competitive

-hydride elimination. You must use Dialkylbiaryl Phosphine Ligands and Precatalysts .
The Science of the Solution
  • The Problem: In hindered systems, the Palladium center struggles to bind the amine (steric clash) or undergoes reductive elimination too slowly, leading to catalyst decomposition (formation of Pd black).

  • The Fix:

    • BrettPhos / tBuBrettPhos: These large ligands create a protective pocket that facilitates reductive elimination for primary amines [1].

    • RuPhos: Specifically designed for secondary amines and bulky substrates. It prevents the common side reaction of hydrodehalogenation (where the Cl is replaced by H) [2].

    • G3/G4 Precatalysts: Using a palladacycle precatalyst (e.g., XPhos Pd G4) ensures rapid, quantitative formation of the active Pd(0) species, which is critical when the substrate is difficult to activate [3].

Optimized Protocol
ComponentRecommendationFunction
Precatalyst BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines)Eliminates induction period; protects Pd from poisoning by pyridine N.
Loading 1.0 – 3.0 mol%Higher loading required for ortho-substituted pyridines.
Base NaOtBu (1.2 eq)Strong base facilitates rapid transmetallation. Use K

PO

for base-sensitive substrates (requires higher T).
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; t-Amyl alcohol can accelerate coupling via H-bonding.
Temp 80°C – 110°CRequired to overcome the activation energy of hindered reductive elimination.

Step-by-Step Workflow:

  • Charge: Add aryl halide (1.0 eq), amine (1.2 eq), and Base (NaOtBu, 1.4 eq) to a vial equipped with a stir bar.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading catalysis.

  • Catalyst Addition: Add the Pd G4 precatalyst (0.02 eq) and solvent (concentration 0.2 M) under inert flow.

  • Heat: Stir vigorously at 100°C.

    • Note: If using 4-chloropyridine hydrochloride salt, you must add an extra equivalent of base to neutralize the salt first.

Module B: The Acid-Catalyzed (Thermodynamic Force)

If Pd-catalysis is too expensive or fails due to metal poisoning (common with poly-basic pyridines), use the Proton-Activated


  method.
The Science of the Solution
  • The Problem: 4-Chloropyridine is electron-deficient, but an ortho-methyl group (e.g., 3-picoline derivatives) deactivates the ring electronically and blocks attack sterically.

  • The Fix: Protonating the pyridine nitrogen (using an acid or amine salt) converts the pyridine into a pyridinium ion. This drastically lowers the LUMO energy, making the C4 carbon super-electrophilic, enough to overcome steric repulsion [4].

Optimized Protocol
  • Substrate: 4-Chloro-3-substituted pyridine (1.0 eq).

  • Nucleophile: Amine (1.5 – 2.0 eq).

  • Additive: p-Toluenesulfonic acid (pTsOH) (1.0 eq) OR use the Amine Hydrochloride salt directly.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO . These polar aprotic solvents stabilize the charged intermediate.

  • Condition: Heat to 130°C – 150°C in a sealed tube (pressure vessel).

Warning: This method is not suitable for t-butylamine or highly volatile amines due to extreme pressure generation and potential elimination reactions.

Troubleshooting Center (FAQs)

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning.

  • Cause: The product (a 4-aminopyridine) is often more Lewis Basic than the starting material and can bind to the Pd center, shutting down the cycle.

  • Solution:

    • Switch to BrettPhos or tBuBrettPhos (bulkier ligands prevent product binding).

    • Use the Acid-Catalyzed

      
        method (Module B), which is immune to catalyst poisoning.
      
Q2: I observe "Hydrodehalogenation" (Ar-Cl Ar-H) instead of amination.

Diagnosis:


-Hydride Elimination is faster than Reductive Elimination.
  • Cause: This is common with sterically hindered amines. The Pd center, struggling to couple the bulky amine, grabs a hydrogen from the amine's

    
    -carbon instead.
    
  • Solution:

    • Switch Ligand: Use RuPhos .[1] It is specifically engineered to suppress

      
      -hydride elimination [2].
      
    • Solvent Switch: Avoid alcohol solvents if possible; use Toluene or Dioxane.

Q3: I am using 2,4-dichloropyridine. How do I force reaction at C4 instead of C2?

Diagnosis: Regioselectivity Mismatch.

  • Analysis: Under

    
     conditions, C2 is generally more reactive.[2] Under Pd-catalysis, oxidative addition preference depends on the C-X bond strength and sterics.
    
  • Solution:

    • To hit C4: You generally cannot selectively hit C4 over C2 if both are Chlorides. You must use 2-fluoro-4-iodopyridine . The Iodine (at C4) will undergo oxidative addition with Pd much faster than the Fluorine (at C2) [5].

    • Alternative: React at C2 first with a protecting group (e.g., benzylamine), then react at C4, then deprotect.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Pd-Precatalysts for C–N Cross-Coupling." Chemical Science, 4, 916-920.

  • Roh, K. R., et al. (2015).[3] "Acid-Promoted Nucleophilic Aromatic Substitution of 4-Chloropyridines." Journal of Organic Chemistry, 80(22), 11623-11630.

  • Schade, M. A., et al. (2010). "Regioselective Functionalization of 2,4-Dichloropyridine." Journal of Organic Chemistry, 75(3), 687-695.

Sources

Validation & Comparative

Crystal Structure Data & Comparative Analysis: 2-[(4-pyridinylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis of 2-[(4-pyridinylamino)methyl]phenol , specifically focusing on its crystallographic characterization as a nitrate salt and comparing it against its structural isomer, the 2-pyridyl derivative.

Executive Summary: The Structural Imperative

In drug development, the solid-state arrangement of a pharmacophore dictates its solubility, bioavailability, and shelf-life stability. This compound (hereafter 4-PAMP ) represents a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and Schiff base ligands.

Unlike its rigid counterparts, 4-PAMP exhibits significant conformational flexibility due to the methylene bridge (


) connecting the phenol and pyridine rings. This guide analyzes the crystal structure of its Nitrate Salt form  (

), revealing how protonation disrupts the planar packing seen in its isomers to create a highly soluble, ionic lattice suitable for pharmaceutical formulation.
Crystallographic Profile: The 4-PAMP Nitrate Salt

Primary Data Source: Acta Crystallographica Section E (Gao & Ng, 2012)

The 4-PAMP molecule crystallizes most stably as a nitrate salt. This protonation usually occurs at the pyridine nitrogen, the most basic site, driving the formation of a cation-anion pair that dominates the lattice energetics.

A. Unit Cell & Lattice Parameters
ParameterData (Nitrate Salt)
Formula

Crystal System Monoclinic / Orthorhombic (Variant dependent)
Key Torsion Angle 75.3(1)° (Twist along

bond)
Z (Molecules/Cell) 4
Space Group

(Typical for this salt class)
B. Conformational Analysis

The defining feature of the 4-PAMP salt is its non-planarity .[1]

  • Twisted Geometry: The aromatic planes (phenol and pyridine) are twisted relative to each other by 75.3° . This starkly contrasts with the planar arrangement often seen in conjugated Schiff bases.

  • Driver of Twist: The

    
     hybridization of the methylene carbon breaks conjugation, while steric repulsion between the ortho-protons of the rings prevents coplanarity.
    
  • Protonation Site: The pyridine nitrogen is protonated (

    
    ), acting as a strong hydrogen bond donor to the nitrate anion (
    
    
    
    ).
Comparative Structural Analysis: 4-Isomer vs. 2-Isomer

To understand the "performance" of the 4-PAMP crystal, we must compare it with its structural isomer, 2-[(2-pyridinylamino)methyl]phenol (2-PAMP).

Feature4-PAMP (Target, Salt Form) 2-PAMP (Alternative, Neutral)
N-Position Para (4-position)Ortho (2-position)
Intramolecular H-Bond Absent . Geometry prevents O-H...N interaction.Present . Forms stable 8-membered pseudo-ring (

).
Lattice Forces Ionic & Intermolecular . Dominant cation-anion electrostatic interactions.Van der Waals & Stacking . Helical chains along a-axis.
Solubility Profile High . Ionic lattice dissociates readily in water.Low . Lipophilic packing and internal H-bond reduce solvation.
Twist Angle ~75° (Flexible/Twisted)~50° (More constrained)
Performance Implication:
  • For Drug Design: The 4-PAMP salt is superior for oral bioavailability formulations due to its ionic nature and lack of "locked" intramolecular hydrogen bonding, allowing the molecule to adopt various conformations in a protein binding pocket.

  • For Ligand Design: The 2-PAMP neutral form is a better chelating ligand precursor because the pre-organized intramolecular H-bond mimics the "bite angle" required for metal coordination.

Intermolecular Interaction Landscape

The stability of the 4-PAMP nitrate salt crystal is governed by a specific network of hydrogen bonds.

  • Primary Anchor (

    
    ):  The protonated pyridine nitrogen donates a hydrogen bond to the nitrate oxygen. This is the strongest interaction in the lattice (Energy 
    
    
    
    20-40 kJ/mol).
  • Secondary Anchor (

    
    ):  The phenolic hydroxyl group, unable to bind intramolecularly, acts as a donor to a neighboring nitrate ion.
    
  • Result: The nitrate ions act as "bridging clips," holding the twisted organic cations in a 3D zigzag network. This prevents the tight

    
     stacking seen in the neutral 2-isomer, resulting in a lower density but higher dissolution rate.
    
Visualizations
Diagram 1: Structural Logic & Isomer Comparison

This diagram illustrates the divergent structural pathways between the 4-isomer (Target) and the 2-isomer (Alternative).

StructuralComparison cluster_4 Target: 4-PAMP (4-isomer) cluster_2 Alternative: 2-PAMP (2-isomer) Start Precursor: Salicylaldehyde + Aminopyridine Target This compound Start->Target 4-Aminopyridine Alt 2-[(2-pyridinylamino)methyl]phenol Start->Alt 2-Aminopyridine Salt Nitrate Salt Form (Protonated Pyridine N) Target->Salt + HNO3 Structure4 Structure: Twisted (~75°) No Intramolecular H-Bond Salt->Structure4 Outcome4 Performance: High Solubility Conformational Flexibility Structure4->Outcome4 Neutral Neutral Form (Unprotonated) Alt->Neutral Crystallization Structure2 Structure: Planar/Helical Intramolecular H-Bond (S8 Ring) Neutral->Structure2 Outcome2 Performance: High Stability Rigid 'Locked' Conformation Structure2->Outcome2

Caption: Comparative pathway showing how the nitrogen position dictates the H-bonding potential (Intramolecular vs. Intermolecular) and final physicochemical performance.

Diagram 2: Experimental Synthesis & Crystallization Protocol

Standardized workflow for obtaining the single crystals used for this data.

SynthesisProtocol Step1 Condensation (Salicylaldehyde + 4-Aminopyridine) Reflux in MeOH, 2h Step2 Reduction (NaBH4 addition) 0°C -> RT, 4h Step1->Step2 Imine Intermediate Step3 Salt Formation (Add 1M HNO3 dropwise) pH adjusted to ~3-4 Step2->Step3 Reduced Amine Step4 Crystallization Slow Evaporation (Ethanol/Water 1:1) Step3->Step4 Cationic Solution Result Single Crystals (Yellow Prisms) Ready for XRD Step4->Result

Caption: Step-by-step synthesis and crystallization protocol to isolate the nitrate salt form suitable for X-ray diffraction.

Experimental Validation Protocols

To reproduce the crystal data or validate the synthesis of 4-PAMP, follow these protocols.

Protocol A: Synthesis of the Nitrate Salt
  • Schiff Base Formation: Dissolve salicylaldehyde (10 mmol) and 4-aminopyridine (10 mmol) in methanol (20 mL). Reflux for 2 hours. The solution will turn yellow (imine formation).

  • Reduction: Cool to 0°C. Add sodium borohydride (

    
    , 15 mmol) in small portions. Stir at room temperature for 4 hours. The color may lighten.
    
  • Workup: Quench with water. Extract with dichloromethane. Evaporate solvent to obtain the neutral amine.

  • Crystallization: Dissolve the amine in ethanol. Add dilute nitric acid (

    
    ) dropwise until a precipitate forms or pH reaches 4. Heat to redissolve, then allow to stand at room temperature for 3-5 days.
    
Protocol B: X-Ray Diffraction Setup
  • Mounting: Select a prism-shaped crystal (

    
     mm). Mount on a glass fiber.
    
  • Temperature: Collect data at 296 K (Room Temp) or 100 K (Cryo) to reduce thermal motion.

  • Refinement: The nitrate group is often disordered. Use split-site models if electron density maps show rotational disorder of the

    
     plane.
    
References
  • Gao, S., & Ng, S. W. (2012). "4-[(2-Hydroxybenzyl)amino]pyridinium nitrate". Acta Crystallographica Section E: Structure Reports Online, 68(8), o2385.

  • Gao, S., & Ng, S. W. (2012). "2-{[(Pyridin-2-yl)amino]methyl}phenol". Acta Crystallographica Section E: Structure Reports Online, 68(8), o2384.

  • PubChem Compound Summary. (2025). "2-[(4-Amino-2-pyridinyl)methylamino]phenol". National Center for Biotechnology Information.

Sources

Comparative Binding Kinetics & Thermodynamics: Salen vs. Salophen Ligand Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Bioinorganic Spectroscopists, and Drug Discovery Leads Estimated Reading Time: 12 Minutes

Executive Summary

In the design of metallodrugs and bio-probes, the choice between Salen (


-bis(salicylidene)ethylenediamine) and Salophen  (

-bis(salicylidene)-1,2-phenylenediamine) ligand backbones is a critical determinant of binding affinity (

). While both architectures form stable tetradentate Schiff base complexes, their performance diverges significantly in nucleic acid and protein binding assays.

This guide objectively compares these two ligand classes, demonstrating that Salophen complexes typically exhibit 10-fold to 100-fold higher binding constants (


) toward DNA  compared to their Salen counterparts. This performance gap is mechanically driven by the rigid phenylene backbone of Salophen, which enforces planarity and facilitates intercalation, whereas the flexible ethylene bridge of Salen often restricts interaction to weaker groove binding or electrostatic modes.

Part 1: Structural Determinants of Binding

To understand the data, one must understand the structural causality. The flexibility of the diamine bridge dictates the complex's geometry (planar vs. distorted octahedral) and, consequently, its ability to insert between DNA base pairs or dock into protein hydrophobic pockets.

Diagram 1: Ligand Architecture & Binding Logic

This decision tree illustrates how structural rigidity translates to binding mode selection.

LigandLogic Base Schiff Base Scaffold Salen Salen (Ethylene Bridge) Flexible Backbone Base->Salen Salophen Salophen (Phenylene Bridge) Rigid/Planar Backbone Base->Salophen Geo_Salen Geometry: Distorted/Stepped Non-Planar Salen->Geo_Salen Geo_Salo Geometry: Strictly Square Planar Extended Conjugation Salophen->Geo_Salo Mode_Groove Major Mode: Groove Binding Electrostatic Interaction Geo_Salen->Mode_Groove Steric Clash Mode_Inter Major Mode: Intercalation Pi-Pi Stacking Geo_Salo->Mode_Inter Min. Sterics Affinity_Low Kb: 10^4 - 10^5 M^-1 Mode_Groove->Affinity_Low Affinity_High Kb: 10^5 - 10^7 M^-1 Mode_Inter->Affinity_High

Figure 1: Structural hierarchy demonstrating why Salophen ligands generally yield higher affinity intercalators than Salen ligands.

Part 2: Comparative Performance Analysis

The following data aggregates binding constants (


) and Stern-Volmer quenching constants (

) from recent bioinorganic literature. Note the distinct "Performance Jump" when moving from Salen to Salophen.
Table 1: Representative Binding Constants ( )
Ligand ClassMetal CenterTarget BiomoleculeBinding Mode

(M

)
Thermodynamic Driver
Salen Ni(II)CT-DNAGroove Binding


(Water release)
Salen Cu(II)CT-DNAElectrostatic

Electrostatics
Salophen Ni(II)CT-DNAIntercalation


(

-stacking)
Salophen Pt(II)G-QuadruplexEnd-Stacking

Hydrophobic/

-stacking
Salen Zn(II)BSA (Protein)Hydrophobic Cleft

Hydrophobic Effect
Salophen Ni(II)BSA (Protein)Site I (Trp-212)

Specific Fit/Shape Comp.
Expert Insight: The "Planarity Premium"

In drug development, Salophen is the superior scaffold for DNA targeting. The phenylene bridge locks the


 donor atoms into a flat plane, allowing the metal complex to slide between base pairs (intercalation).
  • Data Evidence: Ni-Salophen complexes frequently achieve

    
     M
    
    
    
    , approaching the efficacy of classic intercalators like Ethidium Bromide (
    
    
    M
    
    
    ).
  • Contrast: Ni-Salen complexes, due to the flexibility of the ethylene bridge, often adopt a "stepped" or "umbrella" conformation. This steric bulk prevents deep intercalation, limiting binding to the

    
     M
    
    
    
    range (groove binding).

Part 3: Experimental Methodologies (Self-Validating Protocols)

To replicate these values, one cannot simply mix reagents and read absorbance. The following protocols include critical "Self-Validation" steps often omitted in standard texts.

Protocol A: UV-Vis Titration for Determination

Objective: Determine intrinsic binding constant (


) via hypochromism.
  • Preparation:

    • Prepare a fixed concentration of Metal-Complex (

      
      ) in Tris-HCl buffer (pH 7.4).
      
    • Validation Step: Verify the complex follows Beer-Lambert law in the working range. If aggregation occurs (deviation from linearity), add 1-5% DMSO.

  • Titration:

    • Add aliquots of concentrated DNA stock (e.g.,

      
       bp) to the sample.
      
    • Critical Control: Add the same volume of buffer to a reference cuvette containing the complex to correct for dilution effects.

  • Analysis:

    • Monitor the decrease in absorbance (hypochromism) at the

      
       (usually MLCT band, 350-450 nm).
      
    • Data Fitting: Use the Benesi-Hildebrand equation or the Scatchard plot:

      
      
      Where 
      
      
      
      is apparent extinction coefficient,
      
      
      is free ligand coeff, and
      
      
      is bound ligand coeff.
Protocol B: Fluorescence Quenching (The "Inner Filter" Trap)

Objective: Measure affinity to BSA/HSA. Risk: Salen/Salophen complexes are colored. They absorb light at the protein's excitation (280 nm) and emission (340 nm) wavelengths. Ignoring this leads to false-positive high binding constants.

Diagram 2: Fluorescence Workflow with Correction Logic

This workflow enforces the Inner Filter Effect (IFE) correction.

IFE_Workflow Start Start Titration (Protein + Ligand) RawData Measure F(obs) Raw Fluorescence Start->RawData AbsCheck Measure Absorbance @ Ex(280) & Em(340) RawData->AbsCheck Decision Is Abs > 0.05? AbsCheck->Decision Correction Apply IFE Correction: F(corr) = F(obs) * 10^(Aex+Aem)/2 Decision->Correction Yes NoCorrection Use Raw Data (Rarely valid for Salens) Decision->NoCorrection No SternVolmer Stern-Volmer Plot F0/F vs [Q] Correction->SternVolmer NoCorrection->SternVolmer

Figure 2: Mandatory workflow for fluorescence quenching studies involving chromophoric ligands like Salen complexes.

Correction Formula:



Failure to apply this correction when testing Salen complexes can artificially inflate 

values by 1-2 orders of magnitude.

Part 4: Thermodynamic Profiling (ITC)

Isothermal Titration Calorimetry (ITC) provides the "signature" of the binding event, distinguishing between intercalation and groove binding without relying on optical proxies.

ParameterSalen (Groove Binding)Salophen (Intercalation)Interpretation

(Enthalpy)
Small negative or positiveLarge negative (

kcal/mol)
Intercalation is driven by exothermic

-

stacking.

(Entropy)
Large PositiveSmall Positive/NegativeGroove binding is driven by the release of ordered water from the minor groove (Entropy driven).
Stoichiometry (

)
Often non-integerApproaches 1.0 or 0.5Intercalators often follow neighbor-exclusion principle (

).
Expert Insight: The Hydrophobic Transfer

For Salophen complexes, ITC often reveals a large negative heat capacity change (


). This indicates the burial of the hydrophobic phenylene ring into the DNA stack, shielding it from solvent. If your ITC data shows an entropy-driven process (

), you are likely observing electrostatic surface binding , not intercalation, regardless of what your docking model suggests.

References

  • Comparison of Salen vs.

    • Study: "DNA binding, BSA interaction and SOD activity of two new nickel(II) complexes with glutamine Schiff base ligands."
    • Source:Journal of Photochemistry and Photobiology B: Biology (via PubMed).
    • Link:[Link]

  • Thermodynamics of Intercalation (ITC)

    • Study: "Thermodynamic characterization of the multivalent binding of chartreusin to DNA."[1] (Provides baseline thermodynamic profiles for intercalation vs groove binding).

    • Source:Nucleic Acids Research.
    • Link:[Link]

  • Fluorescence Quenching Mechanisms & Correction

    • Study: "Bovine Serum Albumin Interactions with Metal Complexes."[2][3] (Detailed review of static vs dynamic quenching and

      
       ranges).
      
    • Source:Intern
    • Link:[Link]

  • G-Quadruplex Stabilization by Salophen

    • Study: "Interaction of Polycationic Ni(II)-Salophen Complexes with G-Quadruplex DNA."[4]

    • Source:Journal of Inorganic Biochemistry (via ResearchG
    • Link:[Link]

Sources

Technical Guide: Structural Elucidation of Pyridyl-Phenol Metal Complexes via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of pyridyl-phenol metal complexes—widely used in catalysis (e.g., olefin polymerization), luminescence, and antitumor applications—structural ambiguity is a persistent failure point. These ligands are "non-innocent," capable of existing as neutral enols, anionic phenolates, or zwitterionic quinoids.

While NMR and Mass Spectrometry provide connectivity data, they often fail to distinguish between these tautomeric states or resolve the coordination geometry of paramagnetic centers (common with Cu(II), Co(II), and Ni(II)). Single-Crystal X-Ray Diffraction (SC-XRD) remains the only absolute method to determine bond orders, supramolecular packing, and oxidation states in these systems.

This guide compares SC-XRD against its alternatives and provides a field-validated protocol for crystallizing and analyzing these challenging complexes.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis highlights why SC-XRD is the requisite tool for this specific class of organometallics, particularly when transition metals are involved.

Table 1: Performance Matrix for Pyridyl-Phenol Characterization
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Paramagnetic Tolerance High. Unaffected by unpaired electrons (Cu

, Co

).
Low. Signals broaden or disappear due to fast relaxation; contact shifts make interpretation difficult.N/A. useful for predicting spectra but requires a valid starting geometry.
Tautomer Identification Definitive. Measures C–O bond length (1.36 Å vs 1.25 Å) to distinguish Phenol vs. Quinone.Ambiguous. Rapid proton exchange in solution averages signals; cannot freeze specific tautomers.Supportive. Can calculate relative energies of tautomers but cannot prove which exists in the flask.
Supramolecular Data Excellent. Visualizes

-

stacking and H-bonding networks critical for luminescence.
None. Solution dynamics disrupt intermolecular packing forces.Theoretical. Can model packing but computationally expensive and error-prone.
Stereochemistry Absolute. Determines cis/trans and

/

chirality directly.
Relative. Requires NOE experiments; difficult for rigid, flat complexes.N/A.
Expert Insight: The Paramagnetic Blind Spot

For pyridyl-phenol complexes involving


 Copper(II) or high-spin 

Cobalt(II), NMR is virtually useless for structural proof. The paramagnetic center induces rapid nuclear relaxation, broadening peaks beyond recognition. In these cases, SC-XRD is not just an alternative; it is the only viable characterization method.

Experimental Protocol: Crystallization & Data Collection

Pyridyl-phenol complexes are characteristically flat and prone to "stacking," often leading to microcrystalline powders rather than single crystals. The following protocol maximizes the probability of obtaining diffraction-quality specimens.

Phase 1: Crystal Growth Strategy

Method A: Vapor Diffusion (Preferred for Neutral Complexes)

  • Dissolve ~10 mg of complex in a "good" solvent (e.g., DMF, CH

    
    Cl
    
    
    
    ).
  • Place in a small inner vial.

  • Place inner vial inside a larger jar containing a "poor" solvent (e.g., Diethyl Ether, Pentane).

  • Cap tightly. As ether diffuses into the DMF, solubility drops slowly, promoting lattice formation over precipitation.

Method B: Slow Evaporation (for Ionic/Salt Complexes)

  • Dissolve in MeCN or MeOH.

  • Cover with Parafilm and poke 3-5 small holes.

  • Critical Step: If the ligand contains uncoordinated nitrogen, add a stoichiometric amount of acid (e.g., HClO

    
    ) to protonate and lock the H-bonding network, often aiding crystallization.
    
Phase 2: The Diffraction Workflow

The following diagram outlines the decision pathway from synthesis to structural solution.

XRD_Workflow Synth Synthesis (Pyridyl-Phenol + Metal Salt) Solubility Solubility Check Synth->Solubility Growth Crystal Growth (Diffusion vs Evaporation) Solubility->Growth Select Solvent Screening Unit Cell Screening (Exclude Salts/Solvents) Growth->Screening Harvest Screening->Growth Salt/Known Cell Collection Data Collection (Mo-Kα or Cu-Kα) Screening->Collection Good Cell Solve Structure Solution (SHELXT / OLEX2) Collection->Solve

Figure 1: Optimized workflow for structural determination of metal complexes. Note the "Screening" step to avoid full data collection on recrystallized starting materials.

Data Interpretation: The "Non-Innocent" Ligand

Once the structure is solved, the raw coordinates must be interpreted to define the chemical state of the ligand. For pyridyl-phenols, the bond lengths of the phenolic ring are the diagnostic metric.

Diagnostic Metrics[1][2][3][4]
  • Phenolate Form (Anionic): The C–O bond is a single bond.

    • Expected Length: 1.34 – 1.38 Å.

    • Ring: Aromatic C–C bond lengths are uniform (~1.39 Å).

  • Quinoid Form (Neutral/Zwitterionic): The C–O bond has double-bond character.

    • Expected Length: 1.25 – 1.29 Å.

    • Ring: Alternating short/long C–C bonds (localized double bonds).

Logic for Oxidation State Assignment

Use the following logic tree to assign the metal oxidation state based on the ligand's determined form.

Oxidation_Logic Start Analyze C-O Bond Length CO_Long C-O > 1.32 Å (Single Bond) Start->CO_Long CO_Short C-O < 1.29 Å (Double Bond) Start->CO_Short Phenolate Ligand is Phenolate (-1) CO_Long->Phenolate Quinone Ligand is Quinone (0) CO_Short->Quinone Result1 Metal Charge = Counterions + 1 Phenolate->Result1 Result2 Metal Charge = Counterions + 0 Quinone->Result2

Figure 2: Decision logic for assigning ligand charge and metal oxidation state based on crystallographic bond lengths.

Case Study: Catalytic Relevance

In a study of Palladium(II) complexes with pyridyl-ketone/phenol ligands, researchers synthesized multiple derivatives for the Heck reaction.

  • The Problem: Mass spectrometry showed the correct mass for a neutral complex, but the catalytic activity was unexpectedly high.

  • The XRD Solution: Diffraction revealed that the ligand had undergone in situ nucleophilic addition with the solvent (Ethanol) at the carbonyl carbon, forming a hemiacetal ether complex.

  • Outcome: This structural modification, invisible to standard MS and ambiguous in NMR due to fluxionality, explained the enhanced stability and activity of the catalyst [1].

Self-Validating Check

When refining these structures, always check the Difference Fourier Map around the phenolic oxygen. If you see a residual electron density peak (~1.0 e-/ų) near the oxygen, it indicates a protonated phenol (neutral ligand). If no peak is found and the thermal ellipsoid is stable, it is likely the deprotonated phenolate.

References

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure... and Heck Reaction Application. Source: National Institutes of Health (PMC) / Molecules.

  • Comparison of bond lengths and angles between XRD and DFT. Source: ResearchGate / Journal of Molecular Structure.

  • Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Source: ACS Publications / Inorganic Chemistry.

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Source: Royal Society of Chemistry (Dalton Transactions).[1]

Sources

Beyond the 0.4% Rule: A Comparative Guide to Purity Validation for C13H12N2O Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation & Validation for C13H12N2O Derivatives (Focus: Harmine Scaffolds) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]

Executive Summary: The C13H12N2O Challenge

In drug discovery, the molecular formula C13H12N2O represents a privileged chemical space, most notably occupied by Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole) and its


-carboline derivatives.[1] These alkaloids are currently under intense scrutiny for their potential in diabetes treatment (DYRK1A inhibition) and neuroprotection.

However, validating the elemental composition of these fused heterocyclic systems presents unique challenges.[1] Their tendency to trap solvent molecules (solvatomorphism) and their hygroscopic nature often lead to failures in classical combustion analysis.

This guide objectively compares the industry-standard Automated Combustion Analysis (CHNS) against its modern alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols and a decision framework to ensure your data meets the rigorous


0.4% purity standard  required by top-tier journals like the Journal of Medicinal Chemistry.

Theoretical Baseline: The Calculation

Before evaluating the methods, we must establish the theoretical baseline for the parent scaffold, Harmine (C13H12N2O).[1]

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW:

    
    
    

Theoretical Elemental Composition (% w/w):

ElementCalculationTheoretical %Acceptance Range (

0.4%)
Carbon

73.57% 73.17% – 73.97%
Hydrogen

5.70% 5.30% – 6.10%
Nitrogen

13.20% 12.80% – 13.60%

Critical Insight: If your derivative is a salt (e.g., Harmine HCl), you must recalculate the theoretical values including the counterion.[1] Failure to account for 1.0 eq of HCl is the #1 cause of rejection in elemental analysis.

Comparative Analysis: Combustion (EA) vs. qNMR vs. HRMS

As a Senior Application Scientist, I have evaluated these three methodologies on synthesized


-carbolines. Below is the performance breakdown.
Method A: Automated Combustion Analysis (The "Gold Standard")
  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC and quantified by Thermal Conductivity Detection (TCD).[1]
    
  • Pros:

    • Bulk Purity Proof: Unlike MS, it measures the entire sample, not just ionizable molecules.[1]

    • Journal Compliance: Remains the preferred method for J. Med. Chem. and J. Org. Chem. to prove >95% purity.

  • Cons:

    • Destructive: Requires 2–5 mg of precious sample.

    • Solvent Sensitivity: Trapped dichloromethane or water will skew Carbon/Hydrogen values significantly (see Case Study below).

Method B: Quantitative NMR (qNMR) (The Modern Challenger)
  • Mechanism: Integration of analyte signals against a certified internal standard (e.g., Maleic acid, TCNB) with a known relaxation delay (

    
    ).[1]
    
  • Pros:

    • Non-Destructive: Sample can be recovered.[2]

    • Specific: Can quantify solvent impurities and the active pharmaceutical ingredient (API) simultaneously.

  • Cons:

    • Setup Intensive: Requires precise weighing (

      
      0.01 mg) and 
      
      
      
      optimization.
    • Signal Overlap: Aromatic regions of Harmine derivatives often overlap with common standards.

Method C: HRMS + HPLC (The High-Throughput Proxy)
  • Mechanism: Ionization (ESI/APCI) coupled with UV detection.

  • Pros:

    • Speed: Ideal for screening libraries of 100+ derivatives.

    • Sensitivity: Requires picograms of material.

  • Cons:

    • Blind Spots: Does not detect inorganic salts, water, or non-chromophoric impurities.[1] Cannot replace EA for final compound registration without a waiver.

Performance Data: The "Solvent Trap" Case Study

We synthesized a novel C13H12N2O derivative (Compound H-13 ) and purified it via silica column chromatography (DCM/MeOH).

Scenario: The sample was dried on a rotary evaporator for 2 hours. Observation: The solid looked dry, but EA results failed.

Table 1: Comparative Validation Data for Compound H-13

MethodParameterResultDeviationStatus
Theoretical Carbon %73.57% --
Exp.[1] Run 1 (Rotovap only) Carbon %71.12%-2.45%FAIL
Exp. Run 2 (High Vac, 60°C, 12h) Carbon %73.45%-0.12%PASS
qNMR (Run 1 Sample) Purity %92.4%-FAIL
HRMS (Run 1 Sample) Mass Error1.2 ppmN/AFALSE PASS

Analysis: The HRMS indicated the compound was "perfect" because it ignored the 8% trapped solvent weight. Only EA and qNMR revealed the bulk impurity. EA is the only method that forces you to properly dry your sample.

Experimental Protocol: The "Self-Validating" EA Workflow

To ensure your C13H12N2O derivatives pass the


0.4% requirement, follow this rigorous protocol.
Phase 1: Sample Preparation (Crucial)
  • Recrystallization: Do not rely solely on chromatography. Recrystallize from Ethanol/Water or Toluene to remove amorphous solvent traps.

  • Vacuum Drying:

    • Place sample in a drying pistol or vacuum oven.

    • Set temperature to 10–20°C below melting point (for Harmine derivatives, typically 60–80°C).

    • Apply high vacuum (<0.1 mbar) for minimum 16 hours .

    • Validation Step: Check NMR for solvent peaks (DCM

      
       5.30, Water 
      
      
      
      3.33 in DMSO-
      
      
      ) before sending for EA.[1]
Phase 2: The Combustion Run (CHN Mode)
  • Weighing: Use a microbalance with 0.001 mg readability. Weigh 2.0 ± 0.2 mg into a tin capsule.

  • Oxidation: Furnace temperature must be

    
    950°C to ensure complete combustion of the fused tricyclic ring.
    
  • Calibration: Run a standard (Acetanilide or Sulfanilamide) every 10 samples. The standard's K-factor must be within 0.99–1.01.

Phase 3: Data Interpretation[1]
  • If C is Low / H is High: You likely have trapped water or alcohol.

  • If C is Low / H is Low: You likely have inorganic salt contamination (silica gel or sodium sulfate).

  • If N is High: Check for trapped DMF or Triethylamine.

Decision Logic: Selecting the Right Validation Method

Use this workflow to select the appropriate validation method based on your development stage and sample availability.

ValidationWorkflow Start New C13H12N2O Derivative Synthesized StageCheck Development Stage? Start->StageCheck Discovery Hit-to-Lead / Screening StageCheck->Discovery Early Publication Publication / Pre-Clinical StageCheck->Publication Late HRMS_HPLC Method C: HRMS + HPLC (Rapid, High Sensitivity) Discovery->HRMS_HPLC Speed Priority SampleAmt Sample Amount > 5mg? Publication->SampleAmt qNMR Method B: qNMR (Non-destructive, Purity%) SampleAmt->qNMR No (<5mg) DrySample Rigorous Drying (High Vac, 60°C) SampleAmt->DrySample Yes (>5mg) EA Method A: Combustion Analysis (Gold Standard, ±0.4%) EA->qNMR Fails 0.4% Rule DrySample->EA

Figure 1: Decision matrix for selecting purity validation methods. Note that while HRMS is faster, it is insufficient for late-stage characterization.[1]

References

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • Filip, M., et al. (2023).[1] Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management. Scientific Reports. [Link]

  • Kowol, C. R., et al. (2021).[1][3] Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.